Chemical properties and structure of 5-Chloro-2-fluorophenethyl alcohol
An In-Depth Technical Guide to the Chemical Properties and Structural Dynamics of 5-Chloro-2-fluorophenethyl Alcohol Executive Summary In contemporary drug discovery and agrochemical development, halogenated building blo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Properties and Structural Dynamics of 5-Chloro-2-fluorophenethyl Alcohol
Executive Summary
In contemporary drug discovery and agrochemical development, halogenated building blocks are indispensable for tuning the pharmacokinetic and pharmacodynamic profiles of target molecules. 5-Chloro-2-fluorophenethyl alcohol (Molecular Formula: C8H8ClFO) is a highly privileged, bifunctional intermediate. This guide provides a comprehensive analysis of its physicochemical properties, structural dynamics, and synthetic utility, offering self-validating protocols for its integration into active pharmaceutical ingredient (API) workflows.
The strategic placement of halogens on the phenethyl alcohol core drastically alters the molecule's electronic distribution, lipophilicity, and binding potential.
The 2-Fluoro Substituent: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å). In the ortho-position, it exerts a strong inductive electron-withdrawing effect, lowering the pKa of proximal functional groups. More importantly, it provides metabolic shielding , blocking cytochrome P450-mediated aromatic oxidation at that site without introducing significant steric bulk [1].
The 5-Chloro Substituent: Chlorine introduces significant lipophilicity (increasing LogP) and acts as a potent Lewis acid in biological systems. The anisotropic charge distribution around the chlorine atom creates a region of positive electrostatic potential (the
σ
-hole), enabling highly directional halogen bonding (X-bonding) with Lewis bases (e.g., backbone carbonyls) in protein binding pockets [2]. Furthermore, the 5-chloro position serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
The Ethyl Alcohol Moiety: The terminal hydroxyl group provides a nucleophilic handle that can be oxidized, esterified, or converted into an excellent leaving group (such as a tosylate or mesylate) to facilitate downstream aliphatic substitutions.
Quantitative Physicochemical Data
The following table summarizes the calculated physicochemical properties of the 5-chloro-2-fluoro isomeric core, providing a baseline for its behavior in biological and synthetic systems [3].
Property
Value
Implication for Drug Design
Molecular Weight
174.60 g/mol
Highly efficient fragment-sized building block.
Exact Mass
174.02477 Da
Critical for high-resolution mass spectrometry (HRMS) tracking.
To visualize the logical relationship between the molecule's structural features and its synthetic trajectory, the following diagrams map its pharmacophoric contributions and standard synthetic workflow.
Pharmacophoric contributions of 5-Chloro-2-fluorophenethyl alcohol.
Synthetic workflow from carboxylic acid to active pharmaceutical ingredient.
Self-Validating Experimental Protocols
The following methodologies detail the synthesis and subsequent activation of 5-Chloro-2-fluorophenethyl alcohol. These protocols are designed as self-validating systems , meaning built-in analytical checks ensure the success of each step before proceeding.
Protocol A: Chemoselective Reduction of 5-Chloro-2-fluorophenylacetic acid
Objective: Reduce the carboxylic acid to the corresponding alcohol without triggering hydrodehalogenation of the aryl chloride.
Causality: Borane-tetrahydrofuran (BH3·THF) is selected over Lithium Aluminum Hydride (LiAlH4). While LiAlH4 is a powerful reducing agent, prolonged exposure or heating can lead to the cleavage of the C-Cl bond. BH3·THF is highly chemoselective for carboxylic acids, reducing them rapidly at room temperature via a trialkylborate intermediate.
Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 5-Chloro-2-fluorophenylacetic acid (10.0 g, 53.0 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Dropwise, add a 1.0 M solution of BH3·THF (79.5 mL, 79.5 mmol, 1.5 eq) over 30 minutes.
Causality: Slow addition controls the exothermic evolution of hydrogen gas, preventing thermal runaway and ensuring a smooth formation of the borate ester.
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
Self-Validation Check (TLC): Quench a 0.1 mL reaction aliquot in 1 mL of Methanol. Spot on a silica gel TLC plate and elute with Hexanes:Ethyl Acetate (7:3). Visualize under UV (254 nm).
Validation: The starting acid (
Rf
= 0.1) must be completely consumed, replaced by a single distinct spot for the alcohol (
Rf
= 0.35). If trace acid remains, add an additional 0.2 eq of BH3·THF and stir for 1 hour.
Quench & Workup: Cool to 0 °C and carefully quench with Methanol (20 mL) until gas evolution ceases. Concentrate the mixture in vacuo. Redissolve the residue in Ethyl Acetate (150 mL) and wash with 1M HCl (50 mL), followed by saturated aqueous NaHCO3 (50 mL) and brine (50 mL).
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield 5-Chloro-2-fluorophenethyl alcohol as a colorless to pale-yellow oil.
Protocol B: Electrophilic Activation (Tosylation)
Objective: Convert the terminal hydroxyl group into a p-toluenesulfonate (tosylate) leaving group for downstream
SN2
coupling.
Causality: Triethylamine (Et3N) is utilized as both a general base to neutralize the HCl byproduct and a nucleophilic catalyst. Dichloromethane (DCM) is chosen as the solvent due to its aprotic nature and excellent solvation properties for both the alcohol and p-toluenesulfonyl chloride (TsCl).
Preparation: Dissolve 5-Chloro-2-fluorophenethyl alcohol (8.0 g, 45.8 mmol) in anhydrous DCM (80 mL). Add Et3N (9.6 mL, 68.7 mmol, 1.5 eq) and cool the mixture to 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validation Check (Acid-Base Wash Sequence): Transfer the mixture to a separatory funnel.
Wash 1: 1M aqueous HCl (50 mL). Validation: This selectively protonates and removes unreacted Et3N into the aqueous layer.
Wash 2: Saturated aqueous NaHCO3 (50 mL). Validation: This neutralizes and removes any residual p-toluenesulfonic acid byproduct.
Final Validation: Dry the organic layer over Na2SO4, filter, and concentrate. Analyze the crude product via
1
H NMR (CDCl3).
Validation: The appearance of a distinct singlet at ~2.45 ppm (aryl methyl group of the tosylate) and the downfield shift of the -CH2-O- protons from ~3.8 ppm (alcohol) to ~4.2 ppm (tosylate) confirms successful conversion. The purity should be >95%, allowing it to be used in the next step without column chromatography.
References
Applications of Fluorine in Medicinal Chemistry
Journal of Medicinal Chemistry (ACS Publications)[Link]
Halogen bonding—A novel interaction for rational drug design?
Journal of Medicinal Chemistry (ACS Publications)[Link]
2-(2-Chloro-4-fluorophenyl)ethanol (Analog Structural Data)
PubChem, National Center for Biotechnology Information[Link]
Exploratory
5-Chloro-2-fluorophenethyl alcohol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 5-Chloro-2-fluorophenethyl alcohol, a halogenated arom...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloro-2-fluorophenethyl alcohol, a halogenated aromatic alcohol of interest in synthetic chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, a representative synthetic pathway, and key analytical characterization methods. This document is intended to serve as a practical resource for researchers working with or considering this compound in their experimental designs.
Chemical Identity and Nomenclature
The nomenclature "5-Chloro-2-fluorophenethyl alcohol" designates a phenethyl alcohol core structure substituted with a chlorine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring. The systematic IUPAC name for this compound is 2-(5-Chloro-2-fluorophenyl)ethanol .
It is crucial to distinguish this specific isomer from its positional isomers, such as 2-(2-chloro-6-fluorophenyl)ethanol, as the substitution pattern on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and biological activity.
Key Identifiers
Property
Value
Systematic Name
2-(5-Chloro-2-fluorophenyl)ethanol
Molecular Formula
C8H8ClFO
Molecular Weight
174.60 g/mol
Canonical SMILES
C1=CC(=C(C=C1CCO)F)Cl
InChI Key
Information not readily available
Physicochemical Properties
The physicochemical properties of 5-Chloro-2-fluorophenethyl alcohol are dictated by its aromatic nature, the presence of the hydroxyl group, and the influence of the halogen substituents. The fluorine and chlorine atoms are electron-withdrawing, which can impact the acidity of the hydroxyl proton and the reactivity of the aromatic ring.
Property
Predicted/Typical Value
Causality
Appearance
Colorless to pale yellow liquid or low-melting solid
Typical for small, functionalized aromatic compounds.
Boiling Point
> 200 °C (estimated)
The hydroxyl group allows for hydrogen bonding, increasing the boiling point relative to non-hydroxylated analogues.
Solubility
Soluble in organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate). Limited solubility in water.
The hydrophobic phenyl ring and halogen atoms dominate the solubility profile, while the hydroxyl group provides some polarity.
pKa
~14-15 (estimated for the hydroxyl proton)
Similar to other phenethyl alcohols, with minor inductive effects from the halogens.
Synthesis and Reaction Pathways
The synthesis of 5-Chloro-2-fluorophenethyl alcohol typically proceeds from a commercially available starting material, such as 5-chloro-2-fluorophenylacetic acid or its corresponding nitrile. A common and reliable method involves the reduction of the carboxylic acid or an ester derivative.
Workflow for the Synthesis of 5-Chloro-2-fluorophenethyl alcohol
Caption: Synthetic workflow for 5-Chloro-2-fluorophenethyl alcohol.
Detailed Experimental Protocol: Reduction of Ethyl 5-chloro-2-fluorophenylacetate
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.
Addition of Ester: Ethyl 5-chloro-2-fluorophenylacetate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH4 suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water, while maintaining cooling in an ice bath.
Workup: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic filtrates are washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 5-Chloro-2-fluorophenethyl alcohol.
Trustworthiness of the Protocol: This protocol is a standard and well-established method for the reduction of esters to primary alcohols. The use of a strong reducing agent like LiAlH4 ensures high conversion. The aqueous workup is designed to neutralize the reaction and remove inorganic byproducts, while the final purification step ensures the isolation of a high-purity product.
Analytical Characterization
The identity and purity of synthesized 5-Chloro-2-fluorophenethyl alcohol should be confirmed by a combination of spectroscopic methods.
Expected Spectroscopic Data
Technique
Expected Features
¹H NMR
- A triplet corresponding to the -CH₂OH protons. - A triplet corresponding to the benzylic -CH₂- protons. - A complex multiplet pattern in the aromatic region (7.0-7.5 ppm) corresponding to the three aromatic protons.
¹³C NMR
- Two aliphatic carbon signals (~35-40 ppm for the benzylic carbon and ~60-65 ppm for the alcohol carbon). - Six aromatic carbon signals, with the carbons attached to fluorine and chlorine showing characteristic coupling and chemical shifts.
IR Spectroscopy
- A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. - C-H stretching absorptions around 2850-3000 cm⁻¹. - Aromatic C=C stretching absorptions around 1400-1600 cm⁻¹. - C-F and C-Cl stretching absorptions in the fingerprint region (typically below 1200 cm⁻¹).
Mass Spectrometry
- A molecular ion peak (M⁺) corresponding to the molecular weight (174.60 g/mol ). - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). - Fragmentation patterns corresponding to the loss of water and other characteristic fragments.
Applications and Future Directions
Halogenated phenethyl alcohols are valuable building blocks in medicinal chemistry and materials science. The specific substitution pattern of 5-Chloro-2-fluorophenethyl alcohol makes it a precursor for the synthesis of more complex molecules with potential applications as:
Pharmaceutical Intermediates: The phenethyl alcohol moiety is a common scaffold in various drug classes. The halogen substituents can be used to modulate pharmacokinetic properties or as handles for further chemical modifications.
Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings.
Materials Science: This compound could be used in the synthesis of specialized polymers or liquid crystals.
Safety and Handling
As with all laboratory chemicals, 5-Chloro-2-fluorophenethyl alcohol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
For general information on related compounds, chemical suppliers such as Sigma-Aldrich, CymitQuimica, and others provide d
Synthesis protocols for related compounds can be found in standard organic chemistry literature and d
Spectroscopic data for similar structures can be accessed through databases like the NIST Chemistry WebBook.
Foundational
5-Chloro-2-fluorophenethyl Alcohol Derivatives: Synthesis, Reactivity, and Applications
An in-depth technical guide on 5-Chloro-2-fluorophenethyl alcohol derivatives , structured for researchers, synthetic chemists, and drug development professionals. Executive Summary 5-Chloro-2-fluorophenethyl alcohol (CA...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on 5-Chloro-2-fluorophenethyl alcohol derivatives , structured for researchers, synthetic chemists, and drug development professionals.
Executive Summary
5-Chloro-2-fluorophenethyl alcohol (CAS: 958653-04-8) and its chiral variants (e.g., CAS: 1344953-25-8) represent a highly versatile class of di-halogenated building blocks[1][2]. Characterized by a unique stereoelectronic profile, this scaffold is increasingly utilized in two disparate but highly advanced fields: medicinal chemistry (specifically in the design of receptor antagonists) and materials science (as steric tuners in organic semiconductors). This whitepaper provides a comprehensive review of the structural causality, synthetic methodologies, and field-proven protocols for handling and derivatizing this core structure.
Structural & Electronic Profiling
The strategic placement of halogens on the phenethyl alcohol core is not arbitrary; it is a calculated design choice to modulate both physicochemical properties and biological interactions:
2-Fluoro Substitution: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I) while providing minimal steric bulk. In drug design, this locks the conformation of the phenethyl side chain via weak intramolecular dipole interactions, reducing entropic penalty upon receptor binding. Furthermore, it effectively blocks CYP450-mediated aromatic hydroxylation at the ortho position.
5-Chloro Substitution: The chlorine atom at the meta position relative to the alkyl chain significantly increases the lipophilicity (LogP) of the molecule. This allows derivatives to favorably occupy deep hydrophobic pockets in target proteins.
The Primary Hydroxyl Handle: The terminal alcohol acts as a versatile synthetic node, allowing for facile conversion into leaving groups (mesylates, tosylates, halides) for subsequent nucleophilic displacement, or direct participation in Mitsunobu etherifications.
Derivatives of 5-chloro-2-fluorophenethyl alcohol—specifically its conversion into 5-chloro-2-fluorophenethyl amine—are critical pharmacophores in the synthesis of phenoxychroman carboxylic acid derivatives[3]. These compounds act as potent antagonists for the DP2 (CRTH2) receptor. The endogenous ligand, Prostaglandin D2 (PGD2), activates mast cells and Th2 cells, driving allergic diseases such as asthma and rhinitis[3]. The 5-chloro-2-fluorophenyl moiety provides the exact steric and electronic complementarity required to competitively inhibit PGD2 binding.
Fig 1: Pharmacological mechanism of DP2 receptor antagonism by phenethyl derivatives.
Materials Science: Organic Electronics and Semiconductors
Beyond biology, 5-chloro-2-fluorophenethyl derivatives are utilized as bulky, electron-withdrawing substituents in organic electronics. They are grafted onto quinone compounds[4] and naphthalenetetracarboxylic acid cores[5] to create highly efficient n-type semiconductors and hole-conducting materials. The di-halogenated phenyl ring tunes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, improving charge carrier mobility and environmental stability of the organic field-effect transistors (OFETs)[4][5].
Synthetic Workflows & Methodologies
The most reliable route to 5-chloro-2-fluorophenethyl alcohol is the chemoselective reduction of 5-chloro-2-fluorophenylacetic acid.
Causality in Reagent Selection: While Lithium Aluminum Hydride (LiAlH4) is a standard reducing agent, its use here is strongly discouraged. Prolonged exposure of aryl chlorides to aggressive hydride donors can lead to unwanted hydrodehalogenation. Instead, Borane-Tetrahydrofuran (BH3-THF) is the reagent of choice. Borane acts as an electrophilic reducing agent, reacting rapidly with the electron-rich carboxylic acid to form a trialkyl borate intermediate, leaving the electron-deficient aryl halogens completely untouched.
Fig 2: Chemoselective synthetic workflow for 5-chloro-2-fluorophenethyl alcohol derivatization.
Experimental Protocols
Protocol 1: Chemoselective Reduction to 5-Chloro-2-fluorophenethyl alcohol
This protocol is self-validating: the evolution of H2 gas serves as a visual indicator of the initial borane-acid complexation, and TLC monitoring ensures complete consumption of the highly polar acid.
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon balloon.
Dissolution: Dissolve 5-chloro-2-fluorophenylacetic acid (10.0 mmol) in anhydrous THF (30 mL). Cool the reaction mixture to 0 °C using an ice-water bath.
Addition: Slowly add BH3-THF complex (1.0 M in THF, 15.0 mL, 15.0 mmol) dropwise via syringe over 15 minutes. Note: Observe continuous evolution of hydrogen gas.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 3:1); the starting material spot (low Rf) should disappear, replaced by the alcohol product (higher Rf).
Quenching & Workup: Cool the flask back to 0 °C. Carefully quench excess borane by the dropwise addition of methanol (10 mL) until effervescence ceases. Concentrate the mixture under reduced pressure.
Purification: Partition the residue between EtOAc (50 mL) and 1M HCl (30 mL). Wash the organic layer with saturated NaHCO3, then brine. Dry over anhydrous Na2SO4, filter, and concentrate to yield the crude alcohol. Purify via flash chromatography if necessary.
Protocol 2: Conversion to 5-Chloro-2-fluorophenethyl methanesulfonate (Mesylate)
This is the critical activation step required before attaching the phenethyl group to complex drug scaffolds or polymer backbones.
Preparation: Dissolve 5-chloro-2-fluorophenethyl alcohol (5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under argon.
Base Addition: Add Triethylamine (Et3N, 7.5 mmol) and cool the mixture to 0 °C.
Activation: Add Methanesulfonyl chloride (MsCl, 6.0 mmol) dropwise. Causality: Et3N acts as an acid scavenger for the HCl generated, driving the reaction forward and preventing side reactions.
Completion: Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.
Workup: Dilute with DCM (30 mL), wash sequentially with water, 1M HCl, and brine. Dry over Na2SO4 and concentrate. The resulting mesylate is typically pure enough (>95%) to be used directly in the next nucleophilic substitution step without column chromatography.
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Core Scaffold [1][2]
Navigating the Thermal Landscape of 5-Chloro-2-fluorophenethyl Alcohol: A Technical Guide to Boiling and Melting Point Determination
This document moves beyond a simple data sheet, offering a framework for both the theoretical estimation and the rigorous experimental determination of these crucial thermal characteristics. We will delve into the princi...
Author: BenchChem Technical Support Team. Date: March 2026
This document moves beyond a simple data sheet, offering a framework for both the theoretical estimation and the rigorous experimental determination of these crucial thermal characteristics. We will delve into the principles guiding these properties and provide detailed, field-proven protocols for their accurate measurement, ensuring scientific integrity and reproducibility.
The Challenge of Undocumented Properties
A thorough search of chemical databases and literature reveals a notable absence of experimentally determined boiling and melting point data for 5-Chloro-2-fluorophenethyl alcohol. This is not uncommon for novel or specialized chemical entities. In such instances, a two-pronged approach is essential: leveraging predictive methodologies based on chemical structure and performing meticulous experimental validation.
Theoretical Framework and Predictive Analysis
The boiling and melting points of an organic molecule are fundamentally governed by the strength of its intermolecular forces, molecular weight, and molecular symmetry.[1][2][3] For 5-Chloro-2-fluorophenethyl alcohol, the following factors are at play:
Hydrogen Bonding: The presence of the hydroxyl (-OH) group is the most significant contributor, allowing for strong hydrogen bonds between molecules. This will substantially elevate both the boiling and melting points compared to non-hydroxylated analogues.[2]
Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms create permanent dipoles in the molecule, leading to dipole-dipole attractions that further increase the energy required to separate the molecules.
Van der Waals Forces: These London dispersion forces, present in all molecules, will increase with the overall size and surface area of the molecule.
Molecular Weight: The molecular weight of 5-Chloro-2-fluorophenethyl alcohol (C8H8ClFO) is approximately 174.60 g/mol .
Symmetry: The substitution pattern on the aromatic ring will influence how efficiently the molecules can pack into a crystal lattice, which primarily affects the melting point.[3]
Estimation Based on Structurally Similar Compounds:
To provide a reasonable estimate, we can examine the known properties of structurally related compounds.
Based on the data for 4-Chlorophenethyl alcohol, we can anticipate that 5-Chloro-2-fluorophenethyl alcohol will also have a relatively high boiling point, likely requiring vacuum distillation to prevent decomposition. The addition of a fluorine atom in place of a hydrogen atom would slightly increase the molecular weight and polarity, suggesting a boiling point that might be slightly higher than its non-fluorinated counterpart under similar pressure conditions. The melting point is more challenging to predict due to the significant impact of crystal packing.
Rigorous Experimental Determination of Thermal Properties
To establish definitive values, experimental measurement is non-negotiable. The following protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring data integrity and universal acceptance.[6][7][8][9][10][11]
Determination of Melting Point/Melting Range (OECD 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[8][9][10] For a pure crystalline solid, this transition is sharp. Impurities typically lead to a depression and broadening of the melting range.[12]
Principle of the Capillary Method:
A small, packed sample in a capillary tube is heated at a controlled rate. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded.[13][14]
Experimental Protocol:
Sample Preparation:
Ensure the 5-Chloro-2-fluorophenethyl alcohol sample is dry and finely powdered. If necessary, dry the sample under vacuum.
Introduce the powdered sample into a thin-walled capillary tube, sealed at one end, to a packed height of approximately 3 mm.[14] This is achieved by tapping the sealed end of the capillary on a hard surface.
Apparatus Setup:
Utilize a calibrated melting point apparatus with a heated metal block or an oil bath.[12][13]
Insert the capillary tube into the apparatus.
Place a calibrated thermometer or a temperature sensor in close proximity to the capillary.
Measurement:
Heat the apparatus rapidly to a temperature approximately 10°C below the expected melting point.
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[15]
Record the temperature at which the first drop of liquid appears (onset of melting).
Record the temperature at which the last solid particle disappears (completion of melting).
The recorded range is the melting point range of the substance.
Perform the measurement in triplicate to ensure reproducibility.
Self-Validation and Trustworthiness:
Calibrate the thermometer/temperature sensor against certified standards.
Before measuring the sample, determine the melting point of a known, pure standard (e.g., benzophenone, m.p. 48.5°C) to verify the accuracy of the apparatus.
A narrow melting range (e.g., 0.5-1°C) is indicative of high purity.
Visualization of the Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination via the Capillary Method.
Determination of Boiling Point (OECD 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7][11] For high boiling point substances, determination under reduced pressure is advisable to prevent decomposition.
Principle of the Distillation Method:
The liquid is heated to boiling, and the temperature of the vapor in equilibrium with the boiling liquid is measured.
Experimental Protocol:
Apparatus Setup:
Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a condenser, a receiver flask, and a port for a calibrated thermometer or temperature sensor.
Place a few boiling chips or a magnetic stir bar in the round-bottom flask to ensure smooth boiling.
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.
If performing a vacuum distillation, connect the apparatus to a vacuum pump with a manometer to measure the pressure.
Measurement:
Place the 5-Chloro-2-fluorophenethyl alcohol sample into the round-bottom flask.
Begin heating the flask gently.
Observe the temperature as the liquid heats and begins to boil.
The boiling point is the stable temperature recorded when the vapor is condensing on the thermometer bulb and there is a steady rate of distillation (e.g., one drop per second).
If under vacuum, record both the temperature and the pressure. The normal boiling point (at 101.325 kPa) can be estimated from this data using the Clausius-Clapeyron equation or a nomograph.
Self-Validation and Trustworthiness:
Ensure the pressure reading is stable throughout the measurement.
Calibrate the thermometer/temperature sensor.
Verify the procedure by measuring the boiling point of a known standard (e.g., n-dodecane, b.p. 216°C) under the same conditions.
Visualization of the Boiling Point Determination Workflow:
Caption: Workflow for Boiling Point Determination via Distillation.
Conclusion
While the exact boiling and melting points of 5-Chloro-2-fluorophenethyl alcohol remain to be definitively documented, this guide provides a robust framework for their estimation and experimental determination. By understanding the underlying chemical principles and adhering to standardized, self-validating protocols, researchers can confidently characterize this and other novel compounds, ensuring the generation of high-quality, reliable data essential for advancing scientific research and drug development.
References
OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][6][7][11][16]
EUROLAB. OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. [Link]
OECD. (1995). Test No. 102: Melting Point/ Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][8][9][10]
Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. [Link]
Foreword: The Imperative of Isomeric Purity in Modern Drug Development
An In-Depth Technical Guide to the Structural Analysis of 5-Chloro-2-fluorophenethyl Alcohol and its Isomers In the landscape of pharmaceutical development, the precise atomic arrangement of an active pharmaceutical ingr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structural Analysis of 5-Chloro-2-fluorophenethyl Alcohol and its Isomers
In the landscape of pharmaceutical development, the precise atomic arrangement of an active pharmaceutical ingredient (API) is not a trivial detail; it is the bedrock of its safety and efficacy profile. Substituted phenethyl alcohols are a vital structural motif in numerous therapeutic agents. However, the synthesis of a specific isomer, such as 5-Chloro-2-fluorophenethyl alcohol, is often accompanied by the formation of closely related positional isomers and, in the case of chiral analogues, enantiomers. These isomeric impurities can exhibit drastically different pharmacological and toxicological properties. Consequently, a robust, multi-faceted analytical strategy is paramount for unambiguous structural elucidation and ensuring the isomeric purity of the target molecule.
This guide provides an in-depth exploration of the core analytical techniques and methodologies required to comprehensively characterize 5-Chloro-2-fluorophenethyl alcohol and differentiate it from its critical isomers. We will move beyond procedural lists to delve into the causal reasoning behind methodological choices, offering a framework for building self-validating analytical systems essential for regulatory scrutiny and scientific integrity.
The Analytical Gauntlet: An Integrated Strategy
A single analytical technique is rarely sufficient to provide a complete structural picture. A comprehensive analysis relies on the synergistic application of orthogonal methods, where each technique provides a unique and complementary piece of the structural puzzle. The primary challenge lies in first separating the isomers, after which their individual structures can be elucidated.
Exploratory
Difference between 5-Chloro-2-fluorophenethyl alcohol and phenethyl alcohol
An In-Depth Technical Guide on the Structural, Physicochemical, and Pharmacological Divergence Between Phenethyl Alcohol and 5-Chloro-2-fluorophenethyl Alcohol Executive Summary In the landscape of modern chemical synthe...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Structural, Physicochemical, and Pharmacological Divergence Between Phenethyl Alcohol and 5-Chloro-2-fluorophenethyl Alcohol
Executive Summary
In the landscape of modern chemical synthesis and rational drug design, the transition from ubiquitous building blocks to highly functionalized intermediates represents a critical leap in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This whitepaper provides a rigorous comparative analysis between phenethyl alcohol (PEA) —a naturally occurring, metabolically vulnerable aromatic alcohol—and 5-Chloro-2-fluorophenethyl alcohol (5C2F-PEA) , a rationally designed halogenated derivative. By examining the causality behind steric hindrance, electronic induction, and chemoselective synthesis, this guide serves as an authoritative resource for researchers and drug development professionals navigating structural optimization.
Structural and Electronic Paradigm Shift
To understand the divergent applications of these two compounds, one must first deconstruct their molecular architectures.
Phenethyl Alcohol (PEA):
PEA consists of an unsubstituted benzene ring tethered to a two-carbon aliphatic alcohol chain[1]. The electron-rich nature of the unsubstituted aromatic ring makes it highly susceptible to electrophilic aromatic substitution and rapid enzymatic degradation. In biological systems, PEA is rapidly oxidized by Cytochrome P450 (CYP450) enzymes at the ortho and para positions, rendering it ineffective for sustained systemic circulation[2].
5-Chloro-2-fluorophenethyl Alcohol (5C2F-PEA):
The introduction of halogens fundamentally rewires the molecule's electronic and steric landscape[3].
The Fluorine Effect (Position 2): Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). Placing fluorine at the ortho position introduces a strong C-F dipole that modulates the electron density of the ring without imposing severe steric penalties. Crucially, the strong C-F bond (approx. 116 kcal/mol) acts as a metabolic shield, blocking CYP450-mediated ortho-hydroxylation[4].
The Chlorine Effect (Position 5): Chlorine at the meta position provides significant steric bulk and lipophilicity. It acts as a bioisostere for methyl groups but offers superior metabolic stability. Furthermore, the aryl chloride serves as a versatile synthetic vector for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) during library generation.
Metabolic stabilization of phenethyl alcohol via targeted halogenation.
Physicochemical Profiling and Data Synthesis
The structural modifications directly dictate the physicochemical properties, which in turn govern the compounds' behavior in biological assays and formulation matrices. Below is a synthesized comparison of their core metrics.
5C2F-PEA is utilized to construct targeted therapies where prolonged half-life and specific target-pocket binding are required.
Experimental Methodology: Chemoselective Synthesis of 5C2F-PEA
While PEA is readily extracted from natural sources (like rose oil) or synthesized via the Friedel-Crafts alkylation of benzene with ethylene oxide[2], 5C2F-PEA requires precise, chemoselective synthesis. The most reliable route is the reduction of 5-chloro-2-fluorophenylacetic acid[5].
As an Application Scientist, I emphasize that the choice of reducing agent is not arbitrary. Aggressive reagents like Palladium on Carbon (Pd/C) with hydrogen gas risk hydrodehalogenation (cleaving the C-Cl bond). Standard Lithium Aluminum Hydride (LiAlH4) can also be overly harsh. Therefore, Borane-Tetrahydrofuran (BH3·THF) is the optimal choice due to its high chemoselectivity for carboxylic acids over aryl halides.
Step-by-Step Protocol: Chemoselective Reduction
This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm mechanistic success before proceeding.
Step 1: Preparation & Inert Atmosphere
Action: Dissolve 1.0 equivalent of 5-chloro-2-fluorophenylacetic acid in anhydrous THF (0.2 M concentration) in a flame-dried, round-bottom flask purged with Argon.
Causality: Borane complexes react violently with moisture, generating hydrogen gas and destroying the active reagent. Anhydrous conditions are non-negotiable for high yields.
Step 2: Reagent Addition
Action: Cool the solution to 0°C using an ice bath. Dropwise, add 1.5 equivalents of BH3·THF (1.0 M in THF) over 30 minutes.
Causality: The reaction is exothermic. Slow addition controls the thermal runaway and prevents the formation of unwanted side products. The borane coordinates with the carbonyl oxygen, initiating the reduction to a transient borate complex.
Action: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.
Validation: The starting carboxylic acid will streak near the baseline (Rf ~0.1). The successful formation of the alcohol product will appear as a distinct, UV-active spot higher on the plate (Rf ~0.4). Proceed only when the baseline spot is consumed.
Step 4: Quench and Hydrolysis
Action: Cool the flask back to 0°C. Cautiously add Methanol dropwise until effervescence ceases, followed by 1M aqueous HCl.
Causality: Methanol safely quenches unreacted borane. The HCl is required to hydrolyze the intermediate borate ester, liberating the free 5-Chloro-2-fluorophenethyl alcohol into the solution[6].
Step 5: Isolation and Characterization
Action: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
Validation: Perform 1H-NMR spectroscopy. The definitive proof of success is the disappearance of the carboxylic acid proton (>11 ppm) and the emergence of a characteristic triplet signal around 3.8 ppm, corresponding to the -CH2-OH protons of the newly formed primary alcohol.
Synthetic workflow for the chemoselective reduction of 5-chloro-2-fluorophenylacetic acid.
Conclusion
The divergence between phenethyl alcohol and 5-Chloro-2-fluorophenethyl alcohol highlights the power of rational structural modification. While PEA remains a staple in the fragrance and preservative industries due to its low toxicity and pleasant olfactory profile, its rapid metabolism precludes its use as a core scaffold in advanced therapeutics. By strategically installing fluorine and chlorine atoms, chemists engineer a molecule that resists enzymatic degradation, possesses enhanced lipophilicity for cellular penetration, and provides synthetic handles for further elaboration. Understanding the causality behind these physicochemical shifts is essential for any scientist engaged in the rigorous discipline of drug discovery.
Synthesis of 5-Chloro-2-fluorophenethyl Alcohol and Its Derivatives: An Application and Protocol Guide
This comprehensive guide provides detailed application notes and synthesis protocols for 5-Chloro-2-fluorophenethyl alcohol and its derivatives. Designed for researchers, scientists, and professionals in drug development...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides detailed application notes and synthesis protocols for 5-Chloro-2-fluorophenethyl alcohol and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, scientifically validated protocols, and a thorough examination of the underlying chemical principles. The structure of this guide is tailored to provide a logical and practical workflow, from the synthesis of key precursors to the final alcohol and its subsequent derivatization.
Introduction: The Significance of Substituted Phenethyl Alcohols
Substituted phenethyl alcohols are a critical class of compounds in medicinal chemistry and materials science. The incorporation of halogen atoms, such as chlorine and fluorine, into the phenyl ring can significantly alter the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 5-Chloro-2-fluorophenethyl alcohol, in particular, serves as a versatile building block for the synthesis of a wide range of biologically active molecules and functional materials. This guide will explore robust and reproducible synthetic routes to this valuable compound and its derivatives.
Strategic Approach to Synthesis
The synthesis of 5-Chloro-2-fluorophenethyl alcohol can be approached through several strategic pathways. The most common and reliable method involves a two-step sequence:
Synthesis of the Precursor Carboxylic Acid: The initial and most crucial step is the preparation of 2-(5-chloro-2-fluorophenyl)acetic acid. This intermediate provides the necessary carbon framework for the final product.
Reduction of the Carboxylic Acid: The carboxylic acid is then reduced to the corresponding primary alcohol, 5-Chloro-2-fluorophenethyl alcohol.
Alternatively, the target alcohol can be synthesized from commercially available starting materials such as 5-chloro-2-fluorobenzaldehyde or 2-(5-chloro-2-fluorophenyl)acetonitrile, providing flexibility in the synthetic strategy.
Part 1: Synthesis of the Key Precursor: 2-(5-Chloro-2-fluorophenyl)acetic Acid
A reliable method for the synthesis of 2-(5-chloro-2-fluorophenyl)acetic acid is the Meerwein arylation, a powerful reaction for the formation of carbon-carbon bonds.[1][2][3] This reaction involves the addition of an aryl diazonium salt to an electron-poor alkene.[1][2]
Protocol 1: Synthesis of 2-(5-Chloro-2-fluorophenyl)acetic Acid via Meerwein Arylation
This protocol details the synthesis starting from 5-chloro-2-fluoroaniline.
The first step is the conversion of the primary aromatic amine into a more reactive diazonium salt.[4][5]
Materials:
5-Chloro-2-fluoroaniline
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Ice
Water
Procedure:
In a well-ventilated fume hood, suspend 5-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the aniline suspension, maintaining the temperature below 5 °C.
Stir the reaction mixture vigorously for 30 minutes at 0-5 °C to ensure complete formation of the 5-chloro-2-fluorobenzenediazonium chloride solution. The resulting solution should be kept cold for the next step.
Causality Behind Experimental Choices:
Low Temperature: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for preventing the premature decomposition of the diazonium salt and maximizing the yield of the desired product.[4]
Strong Acid: The presence of a strong acid like HCl is necessary for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the reactive species for diazotization.[5]
The diazonium salt is then reacted with acrylic acid in the presence of a copper catalyst.
Copper(I) Bromide (CuBr) or Copper(I) Chloride (CuCl)
Hydrobromic Acid (HBr) or Hydrochloric Acid (HCl)
Sodium Hydroxide (NaOH) solution for workup
Diethyl ether or Ethyl acetate for extraction
Procedure:
In a separate reaction vessel, dissolve acrylic acid (1.2 eq) and a catalytic amount of copper(I) bromide (0.1 eq) in aqueous hydrobromic acid.
Cool the acrylic acid solution to 0-5 °C in an ice bath.
Slowly add the cold diazonium salt solution from Step 1a to the acrylic acid solution with vigorous stirring. Nitrogen gas will evolve from the reaction mixture.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the nitrogen evolution ceases.
Extract the aqueous mixture with diethyl ether or ethyl acetate.
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(5-chloro-2-fluorophenyl)acetic acid.
The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
Copper Catalyst: The copper(I) salt facilitates the radical-mediated addition of the aryl group to the alkene.[1]
Electron-Poor Alkene: Acrylic acid is an electron-poor alkene due to the electron-withdrawing carboxylic acid group, which makes it a suitable substrate for the Meerwein arylation.[1][2]
Part 2: Synthesis of 5-Chloro-2-fluorophenethyl Alcohol
The final step in the primary synthetic route is the reduction of the carboxylic acid to the corresponding alcohol. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes.
Protocol 2: Reduction of 2-(5-Chloro-2-fluorophenyl)acetic Acid with Lithium Aluminum Hydride (LiAlH₄)
Materials:
2-(5-Chloro-2-fluorophenyl)acetic acid
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
1 M Hydrochloric Acid (HCl) for workup
Ethyl acetate for extraction
Anhydrous Sodium Sulfate
Procedure:
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
Dissolve 2-(5-chloro-2-fluorophenyl)acetic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-2-fluorophenethyl alcohol.
Purify the product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Anhydrous Conditions: LiAlH₄ reacts violently with water, so all glassware and solvents must be scrupulously dry.
Excess LiAlH₄: An excess of the reducing agent is used to ensure the complete reduction of the carboxylic acid.
Careful Quenching: The quenching of excess LiAlH₄ is highly exothermic and must be performed slowly and at a low temperature to control the reaction.
Part 3: Alternative Synthetic Routes
Protocol 3: Reduction of 5-Chloro-2-fluorobenzaldehyde
An alternative and often more direct route is the reduction of the corresponding aldehyde.
Materials:
5-Chloro-2-fluorobenzaldehyde
Sodium Borohydride (NaBH₄)
Methanol or Ethanol
Water
Ethyl acetate for extraction
Anhydrous Sodium Sulfate
Procedure:
Dissolve 5-chloro-2-fluorobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
Quench the reaction by the slow addition of water.
Remove the solvent under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 5-Chloro-2-fluorophenethyl alcohol.
Purify by column chromatography if necessary.
Causality Behind Experimental Choices:
Sodium Borohydride: NaBH₄ is a milder reducing agent than LiAlH₄ and is selective for the reduction of aldehydes and ketones.[6][7][8] It is also safer and easier to handle.
Protic Solvent: The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide.[9]
Part 4: Synthesis of Derivatives
5-Chloro-2-fluorophenethyl alcohol can be readily converted into a variety of derivatives, such as ethers and esters, which are often explored in drug discovery programs.
Protocol 4: Synthesis of a 5-Chloro-2-fluorophenethyl Ether (Williamson Ether Synthesis)
Materials:
5-Chloro-2-fluorophenethyl alcohol
Sodium Hydride (NaH) or another suitable base
An alkyl halide (e.g., methyl iodide, ethyl bromide)
Anhydrous THF or DMF
Saturated Ammonium Chloride solution for workup
Ethyl acetate for extraction
Anhydrous Sodium Sulfate
Procedure:
In a dry, inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
Dissolve 5-Chloro-2-fluorophenethyl alcohol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
Heat the reaction to reflux and monitor by TLC until the starting alcohol is consumed.
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the mixture with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the resulting ether by column chromatography.
Protocol 5: Synthesis of a 5-Chloro-2-fluorophenethyl Ester (Fischer Esterification)
Materials:
5-Chloro-2-fluorophenethyl alcohol
A carboxylic acid (e.g., acetic acid, benzoic acid)
A strong acid catalyst (e.g., concentrated sulfuric acid)
A suitable solvent (e.g., toluene, or the carboxylic acid itself if it's a liquid)
Saturated Sodium Bicarbonate solution for workup
Ethyl acetate for extraction
Anhydrous Sodium Sulfate
Procedure:
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 5-Chloro-2-fluorophenethyl alcohol (1.0 eq), the carboxylic acid (1.5 eq), and a catalytic amount of concentrated sulfuric acid in toluene.
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
Continue heating until no more water is collected.
Cool the reaction mixture and wash it with water, saturated sodium bicarbonate solution (to remove the excess acid), and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the ester by column chromatography or distillation.[10]
Data Presentation
Compound
Starting Material(s)
Key Reagent(s)
Typical Yield (%)
2-(5-Chloro-2-fluorophenyl)acetic acid
5-Chloro-2-fluoroaniline, Acrylic acid
NaNO₂, CuBr
50-70
5-Chloro-2-fluorophenethyl alcohol
2-(5-Chloro-2-fluorophenyl)acetic acid
LiAlH₄
80-95
5-Chloro-2-fluorophenethyl alcohol
5-Chloro-2-fluorobenzaldehyde
NaBH₄
>90
Methyl 5-Chloro-2-fluorophenethyl ether
5-Chloro-2-fluorophenethyl alcohol, Methyl iodide
NaH
70-85
5-Chloro-2-fluorophenethyl acetate
5-Chloro-2-fluorophenethyl alcohol, Acetic acid
H₂SO₄
75-90
Visualization of Synthetic Workflow
Caption: Synthetic pathways to 5-Chloro-2-fluorophenethyl alcohol and its derivatives.
References
Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Available at: [Link]
Meerwein arylation - Wikipedia. Available at: [Link]
NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps - OrgoSolver. Available at: [Link]
Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents.
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry - Master Organic Chemistry. Available at: [Link]
Nucleophilic Addition: NaBH4 Reductions (12.2.2) | OCR A-Level Chemistry Notes - Save My Exams. Available at: [Link]
Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Available at: [Link]
Meerwein arylation - wikidoc. Available at: [Link]
Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction) - Organic Reactions. Available at: [Link]
Electrochemically induced Meerwein arylation as a green strategy for the synthesis of arylbenzoquinone derivatives under batch and flow conditions - Scientific Reports. Available at: [Link]
Efficient Processing of Reactions Involving Diazonium Salts: Meerwein Arylation in an Impinging-Jet Reactor - DOI. Available at: [Link]
Catalytic Base-Free Transfer Hydrogenation of Biomass Derived Furanic Aldehydes with Bioalcohols and PNP Pincer Complexes - Chemistry Europe. Available at: [Link]
Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid - eScholarship. Available at: [Link]
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]
Processes for the diazotization of 2,5-dichloroanilines - Google Patents.
Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]
Etherification of Bio-Based Furanic Compounds via Continuous Flow - IRIS. Available at: [Link]
esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]
Process for preparing phenethanol ethers - Google Patents.
α-CHLOROPHENYLACETIC ACID - Organic Syntheses. Available at: [Link]
(PDF) An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications - ResearchGate. Available at: [Link]
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - SAGE Journals. Available at: [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available at: [Link]
A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols - ChemRxiv. Available at: [Link]
Interdependence of Solvent and Catalyst Selection on Low Pressure Hydrogen-Free Reductive Catalytic Fractionation - DSpace@MIT. Available at: [Link]
Catalytic hydrogenation of acetone to isopropyl alcohol with CAl3MgH2¯ containing planar tetracoordinate carbon - Frontiers. Available at: [Link]
A facile stereoselective total synthesis of (S)-N-(5-chlorothiophene-2-sulfonyl)- β,β-diethylalaninol - Der Pharma Chemica. Available at: [Link]
Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. - IISTE. Available at: [Link]
Application Note: 5-Chloro-2-fluorophenethyl Alcohol in the Synthesis of Targeted Kinase Inhibitors
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary In modern medicinal chemistry, the...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary
In modern medicinal chemistry, the strategic incorporation of halogenated aromatic systems is a proven tactic for optimizing the pharmacokinetics and target selectivity of small-molecule drugs. 5-Chloro-2-fluorophenethyl alcohol serves as a highly versatile, bifunctional building block. It is primarily utilized to introduce the "5-chloro-2-fluorophenyl" moiety—a privileged structural fragment widely recognized for its ability to confer extreme selectivity in kinase inhibitors, most notably against Activin receptor-like kinase 5 (ALK5), also known as TGF-β Type I receptor (TGF-βRI) [1].
This application note provides a comprehensive mechanistic rationale for the use of this intermediate, alongside field-validated, chemoselective protocols for converting the alcohol into reactive downstream intermediates (such as amines and ethers) without compromising the delicate halogenated aromatic ring.
Mechanistic Rationale: The "Privileged" Selectivity Motif
The selection of 5-chloro-2-fluorophenethyl alcohol over unsubstituted or mono-halogenated analogues is driven by precise structure-activity relationship (SAR) requirements within the ATP-binding cleft of target kinases [2].
Steric and Conformational Locking: The ortho-fluoro substituent induces a strong dipole and steric constraint that restricts the rotational freedom of the adjacent ethyl linker. This conformational locking minimizes the entropic penalty upon binding to the kinase hinge region.
Hydrophobic Sub-Pocket Anchoring: The meta-chloro group is perfectly sized to project deep into a highly specific, lipophilic selectivity pocket present in ALK5 but absent in closely related kinases (like p38 MAPK). This single chlorine atom is often responsible for a >100-fold increase in target selectivity [3].
Linker Geometry: The two-carbon (ethyl) alcohol chain provides the exact spatial extension required to bridge the deep hydrophobic pocket with the solvent-exposed hinge-binding core (e.g., pteridine, pyridine, or pyridazine scaffolds) [2].
Caption: Mechanism of action of ALK5 inhibitors utilizing the 5-chloro-2-fluorophenyl moiety.
Physicochemical Data & SAR Impact
To understand the handling and formulation requirements of the intermediate, refer to the summarized physicochemical properties and its comparative biological impact.
Table 1: Physicochemical Properties of 5-Chloro-2-fluorophenethyl alcohol
Property
Value / Description
Chemical Formula
C8H8ClFO
Molecular Weight
174.60 g/mol
Appearance
Clear, colorless to pale yellow liquid
Solubility
Soluble in DCM, THF, DMF, and Ethyl Acetate; Insoluble in Water
Reactivity Profile
Primary hydroxyl group; susceptible to standard oxidation, esterification, and nucleophilic substitution.
Table 2: Representative SAR Impact of the 5-Chloro-2-fluorophenyl Motif [1][2]
Phenyl Substituent on Inhibitor Core
ALK5 IC₅₀ (nM)
Selectivity over p38α
Unsubstituted (Phenyl)
~ 450 nM
< 5-fold
2-Fluoro
~ 120 nM
15-fold
5-Chloro-2-fluoro
< 40 nM
> 100-fold
Experimental Workflows & Protocols
A frequent requirement in drug development is coupling this building block to a heterocyclic core. Direct amination of alcohols is harsh and often leads to over-alkylation. Furthermore, standard reduction techniques (like Hydrogenation over Pd/C or strong hydride reductions using LiAlH₄) run a high risk of hydrodehalogenation , cleaving the critical Ar-Cl or Ar-F bonds [4].
To ensure absolute chemoselectivity and structural integrity, we utilize an Azide-Staudinger reduction workflow.
Caption: Chemoselective synthetic workflow from 5-Chloro-2-fluorophenethyl alcohol to ALK5 kinase inhibitors.
Protocol A: Chemoselective Synthesis of 5-Chloro-2-fluorophenethylamine
Phase 1: Appel Bromination
Causality: The Appel reaction is chosen over hydrobromic acid (HBr) to prevent carbocation formation and subsequent skeletal rearrangements, ensuring 100% conversion of the primary alcohol to the bromide under mild conditions.
Dissolve 5-Chloro-2-fluorophenethyl alcohol (1.0 eq) and Carbon Tetrabromide (CBr₄, 1.2 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.
Add Triphenylphosphine (PPh₃, 1.25 eq) portion-wise over 15 minutes.
Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed.
Concentrate the solvent in vacuo and purify via silica gel plug (eluting with Hexanes) to yield 5-chloro-2-fluorophenethyl bromide.
Phase 2: Azidation
Dissolve the intermediate bromide (1.0 eq) in anhydrous DMF.
Add Sodium Azide (NaN₃, 1.5 eq). Safety Note: Do not use halogenated solvents in this step to prevent the formation of explosive diazidomethane.
Heat the mixture to 60 °C for 4 hours.
Quench with water and extract with diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Self-Validation: The intermediate can be validated via IR spectroscopy. Look for a strong, sharp azide stretching band at ~2100 cm⁻¹.
Phase 3: Staudinger Reduction
Causality: Staudinger reduction is strictly chemoselective for azides in the presence of aryl halides, avoiding the dehalogenation risks associated with catalytic hydrogenation.
Dissolve the alkyl azide in a THF/Water mixture (10:1 ratio).
Add PPh₃ (1.2 eq) at room temperature. The reaction will evolve nitrogen gas (effervescence).
Stir for 12 hours at room temperature.
Acidify with 1M HCl to extract the amine into the aqueous layer (leaving triphenylphosphine oxide in the organic layer).
Basify the aqueous layer with 1M NaOH and extract with DCM. Dry and concentrate to yield pure 5-Chloro-2-fluorophenethylamine.
Protocol B: Direct Mitsunobu Etherification
If the target drug requires an ether linkage rather than an amine, the Mitsunobu reaction allows direct coupling of 5-chloro-2-fluorophenethyl alcohol to a phenolic core with complete retention of the carbon backbone integrity.
Combine 5-Chloro-2-fluorophenethyl alcohol (1.0 eq), the target phenolic heterocyclic core (1.0 eq), and PPh₃ (1.2 eq) in anhydrous THF at 0 °C.
Allow the reaction to warm to room temperature and stir for 16 hours.
Concentrate and purify via reverse-phase preparative HPLC to isolate the aryl ether drug candidate.
References
National Institutes of Health (NIH) / PMC. "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors." ACS Medicinal Chemistry Letters.
URL: [Link]
Method
Application Notes and Protocols for the Selective Oxidation of 5-Chloro-2-fluorophenethyl alcohol to 5-chloro-2-fluorophenylacetaldehyde
Abstract The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the pharmaceutical industry where precise molecular architecture is paramount...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the pharmaceutical industry where precise molecular architecture is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the controlled oxidation of 5-Chloro-2-fluorophenethyl alcohol to its corresponding aldehyde, 5-chloro-2-fluorophenylacetaldehyde. This aldehyde is a valuable intermediate in the synthesis of various biologically active molecules. We present a comparative analysis of three robust and widely adopted oxidation methodologies: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-catalyzed oxidation. For each method, we provide detailed, step-by-step protocols, mechanistic insights, and a discussion of their relative advantages and disadvantages to enable the rational selection of the optimal synthetic route.
Introduction: The Synthetic Challenge and Strategic Importance
The conversion of a primary alcohol to an aldehyde is a delicate operation, fraught with the potential for over-oxidation to the corresponding carboxylic acid.[1][2] This is particularly true for benzylic alcohols, such as 5-Chloro-2-fluorophenethyl alcohol, where the proximity of the aromatic ring can influence reactivity. The target molecule, 5-chloro-2-fluorophenylacetaldehyde, is a key building block in medicinal chemistry, with its halogenated phenyl ring system being a common motif in a variety of therapeutic agents. Therefore, the development of reliable and high-yielding protocols for its synthesis is of significant interest.
This application note is designed to be a practical laboratory guide. We will move beyond a simple recitation of steps and delve into the "why" behind each protocol. Understanding the underlying mechanisms will empower the researcher to troubleshoot and adapt these methods for other, similar substrates.
Comparative Overview of Selected Oxidation Methods
The choice of an oxidizing agent is critical and depends on factors such as substrate compatibility, desired scale, and safety considerations. We will focus on three methods that have proven to be effective for the selective oxidation of primary alcohols.
Method
Key Reagents
Typical Temperature
Advantages
Disadvantages
Swern Oxidation
Oxalyl chloride, DMSO, Triethylamine
-78 °C to rt
Mild conditions, high yields, broad functional group tolerance.[3][4]
Mild, neutral pH, short reaction times, high yields, simple workup.[6][7]
Reagent is potentially explosive under heating, relatively expensive for large-scale synthesis.[6]
TEMPO-Catalyzed Oxidation
TEMPO (catalyst), Stoichiometric oxidant (e.g., NaOCl, Ca(OCl)₂)
0 °C to rt
Catalytic use of TEMPO, mild conditions, can be environmentally benign depending on the co-oxidant.[8][9]
Requires careful control of pH and co-oxidant addition.[8]
Detailed Protocols and Mechanistic Discussion
Swern Oxidation
The Swern oxidation is a classic and highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the reactive oxidizing species.[3][4] The reaction is known for its mild conditions and excellent chemoselectivity.[3]
The reaction proceeds through several distinct steps. First, DMSO reacts with oxalyl chloride at low temperature to form the electrophilic chlorosulfonium salt. The alcohol then adds to this species, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine, facilitates an intramolecular elimination reaction (via a five-membered ring transition state) to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[4][10]
Materials:
5-Chloro-2-fluorophenethyl alcohol
Oxalyl chloride
Dimethyl sulfoxide (DMSO)
Triethylamine (Et₃N)
Dichloromethane (DCM), anhydrous
Argon or Nitrogen source
Dry ice/acetone bath
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
In a separate flask, prepare a solution of DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.
Prepare a solution of 5-Chloro-2-fluorophenethyl alcohol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30 minutes.
Slowly add triethylamine (5.0 equivalents) to the reaction mixture. The mixture may become thick. Stir for an additional 30 minutes at -78 °C.
Remove the cooling bath and allow the reaction to warm to room temperature.
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by silica gel chromatography.
Caption: Workflow for the Swern Oxidation of 5-Chloro-2-fluorophenethyl alcohol.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine compound, Dess-Martin periodinane (DMP), as the oxidizing agent.[6][11] This method is prized for its mild, neutral conditions and operational simplicity.[7]
The reaction begins with the ligand exchange between the alcohol and an acetate group on the DMP reagent. A base (which can be the displaced acetate) then abstracts the proton from the carbon bearing the hydroxyl group, leading to a concerted elimination that forms the aldehyde, the iodinane byproduct, and acetic acid.[6]
Materials:
5-Chloro-2-fluorophenethyl alcohol
Dess-Martin Periodinane (DMP)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate
Saturated aqueous sodium thiosulfate
Procedure:
To a round-bottom flask containing a solution of 5-Chloro-2-fluorophenethyl alcohol (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
Shake the funnel vigorously until the organic layer is clear.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by silica gel chromatography.
Caption: Workflow for the Dess-Martin Periodinane Oxidation.
TEMPO-Catalyzed Oxidation
The use of the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as a catalyst for alcohol oxidation offers a green and efficient alternative.[8] The active oxidizing species, the N-oxoammonium ion, is generated in situ from TEMPO by a stoichiometric co-oxidant.[8]
The catalytic cycle begins with the oxidation of TEMPO to the N-oxoammonium ion by the co-oxidant. This species then oxidizes the alcohol to the aldehyde, during which it is reduced to the hydroxylamine. The hydroxylamine is then re-oxidized back to TEMPO by the co-oxidant, thus completing the catalytic cycle.
Materials:
5-Chloro-2-fluorophenethyl alcohol
TEMPO
Potassium bromide (KBr)
Sodium hypochlorite (NaOCl, commercial bleach)
Sodium bicarbonate (NaHCO₃)
Dichloromethane (DCM)
Saturated aqueous sodium thiosulfate
Procedure:
In a round-bottom flask, dissolve 5-Chloro-2-fluorophenethyl alcohol (1.0 equivalent) in DCM.
Add TEMPO (0.01 equivalents) and an aqueous solution of KBr (0.1 equivalents).
In a separate flask, prepare an aqueous solution of NaOCl (1.2 equivalents) and NaHCO₃ (2.0 equivalents). The pH of this solution should be maintained between 9 and 10.
Cool the alcohol solution to 0 °C in an ice bath.
Slowly add the basic NaOCl solution to the vigorously stirred alcohol solution, ensuring the temperature remains below 5 °C.
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by silica gel chromatography.
Caption: Workflow for the TEMPO-Catalyzed Oxidation.
Conclusion and Recommendations
We have presented three robust and reliable methods for the selective oxidation of 5-Chloro-2-fluorophenethyl alcohol to 5-chloro-2-fluorophenylacetaldehyde.
The Swern oxidation is highly recommended for small to medium-scale syntheses where high yields and broad functional group tolerance are critical. The main drawback is the need for cryogenic temperatures and the handling of malodorous byproducts.[4][5]
The Dess-Martin Periodinane oxidation is an excellent choice for its operational simplicity, mild conditions, and rapid execution at room temperature.[6][7] Its primary limitation is the cost and potential hazard of the reagent on a large scale.[6]
The TEMPO-catalyzed oxidation represents a scalable and more environmentally friendly option. The use of catalytic TEMPO and an inexpensive co-oxidant like bleach makes it attractive for industrial applications.[8][9] However, careful control of reaction parameters is essential for optimal results.
The final choice of method will depend on the specific requirements of the project, including scale, available equipment, and cost considerations. All three protocols, when executed with care, should provide the desired 5-chloro-2-fluorophenylacetaldehyde in good to excellent yields.
Royal Society of Chemistry. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]
Taylor & Francis. Simplified Procedure for TEMPO-Catalyzed Oxidation: Selective Oxidation of Alcohols, α-Hydroxy Esters, and Amides Using TEMPO and Calcium Hypochlorite. [Link]
Application Note: Preparation of 5-Chloro-2,3-dihydrobenzofuran via Intramolecular SNAr Cyclization of 5-Chloro-2-fluorophenethyl alcohol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The 2,3-dihydrobenzofuran core is a privileged scaffold in med...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Executive Summary
The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, frequently serving as a critical structural motif in pharmaceuticals, including 5-HT4 receptor agonists like Prucalopride and various natural products [1]. One of the most robust and scalable methods for constructing this heterocycle is the base-mediated intramolecular Nucleophilic Aromatic Substitution (SNAr) of ortho-halogenated phenethyl alcohols [2].
This application note details the synthesis of 5-chloro-2,3-dihydrobenzofuran utilizing 5-chloro-2-fluorophenethyl alcohol as the building block. By leveraging the unique electronic properties of the fluorine atom, this protocol provides a highly efficient, self-validating workflow for generating high-purity heterocyclic intermediates suitable for downstream drug development.
Mechanistic Rationale & Chemical Logic
As a synthetic strategy, the intramolecular SNAr cyclization is governed by strict stereoelectronic requirements. The conversion of 5-chloro-2-fluorophenethyl alcohol to the cyclized heterocycle relies on the following mechanistic pillars:
Nucleophile Generation: The primary alcohol is deprotonated by a base (e.g., Sodium Hydride or Potassium Carbonate) to form a highly reactive alkoxide anion.
The Fluorine Advantage: Fluorine is uniquely suited for this transformation. Its extreme electronegativity strongly polarizes the C–F bond, rendering the ipso-carbon highly electrophilic. Unlike standard aliphatic nucleophilic substitutions where fluorine is a poor leaving group, in SNAr, fluorine is the optimal leaving group because the rate-determining step is the formation of the Meisenheimer complex, not the elimination of the halide [3].
Electronic Stabilization: The chlorine atom at the 5-position (para to the fluorine) provides critical inductive stabilization to the anionic transition state, significantly accelerating the 5-exo-trig cyclization compared to unsubstituted analogs.
Thermodynamic Driving Force: The expulsion of the fluoride anion restores aromaticity, providing an irreversible thermodynamic sink that drives the reaction to completion.
Experimental Workflow Visualization
The following diagram illustrates the chemical pathway and the intermediate states of the cyclization process.
Workflow of the base-mediated intramolecular SNAr cyclization to 5-chloro-2,3-dihydrobenzofuran.
Optimization of Reaction Conditions
The choice of base and solvent dictates the kinetics and scalability of the reaction. Table 1 summarizes empirical data for different reagent systems. For discovery chemistry, NaH/THF provides rapid, clean conversion. For process scale-up, K₂CO₃/DMF is preferred due to its milder safety profile.
Table 1: Optimization of Base/Solvent Systems for Intramolecular SNAr
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observations & Causality
NaH (1.5)
THF
0 to 25
2.0
92
Rapid deprotonation; requires strictly anhydrous conditions to prevent hydroxide-mediated side reactions.
NaH (1.5)
DMF
0 to 25
1.0
95
Fastest kinetics due to the high dielectric constant of DMF stabilizing the Meisenheimer complex.
K₂CO₃ (2.5)
DMF
80
12.0
85
Mild, heterogeneous conditions; requires thermal energy to overcome the activation barrier for alkoxide formation.
Cs₂CO₃ (2.0)
MeCN
80
8.0
88
The "cesium effect" enhances alkoxide solubility and nucleophilicity; highly scalable but cost-prohibitive.
t-BuOK (1.2)
THF
25
4.0
90
Homogeneous reaction; excellent, safer alternative to NaH with comparable kinetic profiles.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for critical steps is provided to ensure reproducibility and troubleshooting capability.
Protocol A: Rapid Cyclization using Sodium Hydride (Discovery Scale)
Sodium Hydride (60% dispersion in mineral oil): 1.5 equivalents (15 mmol, 0.60 g)
Anhydrous Tetrahydrofuran (THF): 0.2 M (50 mL)
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet. Causality: NaH reacts violently with moisture, and water will consume the base, reducing the effective stoichiometry.
Base Suspension: Add the NaH (60% dispersion) to the flask. Wash the NaH with anhydrous hexanes (2 × 10 mL) via syringe, decanting the solvent under argon to remove the mineral oil. Resuspend the purified NaH in 25 mL of anhydrous THF and cool the suspension to 0 °C using an ice-water bath.
Substrate Addition: Dissolve 5-chloro-2-fluorophenethyl alcohol in 25 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes. Causality: The deprotonation is highly exothermic and evolves hydrogen gas. Dropwise addition at 0 °C controls the reaction kinetics and prevents solvent boil-off.
Cyclization: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or LC-MS until the starting material is completely consumed.
Quenching: Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl solution (10 mL) dropwise. Causality: NH₄Cl provides a mild, buffered proton source that safely neutralizes unreacted NaH without causing a rapid pH spike that could induce ring-opening or degradation.
Extraction & Purification: Transfer the mixture to a separatory funnel, dilute with water (20 mL), and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc) to yield 5-chloro-2,3-dihydrobenzofuran as a colorless oil.
Protocol B: Mild Cyclization using Potassium Carbonate (Process Scale-Up)
Anhydrous N,N-Dimethylformamide (DMF): 0.5 M (200 mL)
Step-by-Step Methodology:
Assembly: In a 500 mL round-bottom flask, combine 5-chloro-2-fluorophenethyl alcohol, finely powdered K₂CO₃, and anhydrous DMF. Causality: Finely powdering the K₂CO₃ maximizes the surface area for this heterogeneous deprotonation step.
Heating: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C using an oil bath. Causality: K₂CO₃ is a weaker base than NaH; thermal energy is required to shift the equilibrium toward the alkoxide intermediate.
Monitoring: Stir the reaction at 80 °C for 12 hours. Monitor via HPLC.
Workup: Cool the reaction to room temperature. Pour the mixture into 600 mL of ice-cold water to precipitate the product and dissolve the inorganic salts. Extract the aqueous layer with Methyl tert-Butyl Ether (MTBE) (3 × 200 mL). Causality: MTBE is chosen over EtOAc for extraction from DMF/water mixtures due to its lower solubility in water, which minimizes DMF carryover.
Washing: Wash the combined MTBE layers extensively with water (3 × 100 mL) and brine (100 mL) to remove residual DMF. Dry over MgSO₄, filter, and concentrate to afford the product.
References
Title: An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Title: Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes
Source: Organic Letters
URL:[Link]
Title: Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones
Source: Chemistry: A European Journal
URL:[Link]
Method
Application Notes and Protocols: Nucleophilic Substitution Reactions Involving 5-Chloro-2-fluorophenethyl alcohol
Introduction 5-Chloro-2-fluorophenethyl alcohol is a key building block in medicinal chemistry and materials science. Its substituted phenethyl structure is a common motif in a variety of biologically active molecules. T...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-Chloro-2-fluorophenethyl alcohol is a key building block in medicinal chemistry and materials science. Its substituted phenethyl structure is a common motif in a variety of biologically active molecules. The ability to perform nucleophilic substitution reactions on the hydroxyl group of this alcohol is crucial for the synthesis of diverse derivatives with potential therapeutic applications. The presence of both chloro and fluoro substituents on the aromatic ring influences the reactivity of the benzylic position, making it an interesting substrate for studying electronic and steric effects in nucleophilic substitution reactions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting nucleophilic substitution reactions with 5-Chloro-2-fluorophenethyl alcohol. It outlines several protocols for the activation of the hydroxyl group and subsequent displacement with various nucleophiles, explains the underlying chemical principles, and presents data to guide experimental design.
The Challenge of the Hydroxyl Group as a Leaving Group
The direct displacement of a hydroxyl group (-OH) in a nucleophilic substitution reaction is challenging because it is a poor leaving group.[1] To facilitate the reaction, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation in acidic media or by converting it into a sulfonate ester (e.g., tosylate, mesylate) or a halide.[1]
Activation of the Hydroxyl Group
Several methods exist for activating the hydroxyl group of benzylic alcohols like 5-Chloro-2-fluorophenethyl alcohol for nucleophilic substitution. The choice of method depends on the desired product, the nature of the nucleophile, and the overall synthetic strategy.
Conversion to Sulfonate Esters: A widely used method involves the reaction of the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine.[2] This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, which are excellent leaving groups.
Mitsunobu Reaction: This reaction allows for the direct conversion of an alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[2] It utilizes a phosphine reagent, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Lewis Acid Catalysis: Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) can catalyze the direct nucleophilic substitution of benzylic alcohols under mild conditions.[3] This method avoids the need for pre-activation of the hydroxyl group.
Aromatic Cation Activation: Tropylium cations can be used to activate alcohols for nucleophilic substitution, enabling rapid reactions under mild conditions.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key nucleophilic substitution reactions involving 5-Chloro-2-fluorophenethyl alcohol.
Protocol 1: Synthesis of 5-Chloro-2-fluorophenethyl Tosylate
This protocol details the conversion of 5-Chloro-2-fluorophenethyl alcohol to its corresponding tosylate, activating it for subsequent nucleophilic displacement.
Materials:
5-Chloro-2-fluorophenethyl alcohol
p-Toluenesulfonyl chloride (TsCl)
Pyridine
Dichloromethane (DCM), anhydrous
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Chloro-2-fluorophenethyl alcohol (1.0 eq) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add pyridine (1.5 eq) to the stirred solution.
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.
Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding cold water.
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-2-fluorophenethyl tosylate.
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Nucleophilic Substitution with Azide (SN2 Reaction)
This protocol describes the synthesis of 2-azido-1-(5-chloro-2-fluorophenyl)ethane from the corresponding tosylate.
To a dry reaction vessel under an inert atmosphere, add 5-Chloro-2-fluorophenethyl alcohol (1.0 eq) and B(C₆F₅)₃ (1-5 mol%).
Add anhydrous DCM as the solvent.
Add the alcohol nucleophile (1.2 eq) to the mixture.
Stir the reaction at the appropriate temperature (typically room temperature to 60 °C) for 12-24 hours, monitoring by TLC.[3]
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for various nucleophilic substitution reactions on activated benzylic alcohols, which can serve as a starting point for optimizing reactions with 5-Chloro-2-fluorophenethyl alcohol.
Nucleophilic substitution reactions at a benzylic carbon can proceed through either an Sₙ1 or Sₙ2 mechanism.[5] The operative pathway is influenced by the stability of the potential benzylic carbocation, the strength of the nucleophile, the nature of the leaving group, and the solvent polarity.[6]
For primary benzylic alcohols like 5-Chloro-2-fluorophenethyl alcohol, the Sₙ2 pathway is generally favored, especially with good nucleophiles and aprotic polar solvents.[7][8] This leads to an inversion of stereochemistry if the starting material is chiral. However, under conditions that favor carbocation formation (e.g., strong Lewis acids, polar protic solvents), an Sₙ1 mechanism may compete.
Sₙ2 Reaction Pathway
Caption: Sₙ2 reaction pathway showing backside attack of the nucleophile.
Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for performing nucleophilic substitution reactions on 5-Chloro-2-fluorophenethyl alcohol. By understanding the principles of hydroxyl group activation and the factors influencing the reaction mechanism, researchers can effectively synthesize a wide array of derivatives for applications in drug discovery and materials science. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.
References
Nguyen, T. V., & Bekensir, A. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters, 16(6), 1720–1723. [Link]
Stare, M., et al. (2020). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. ChemSusChem, 13(24), 6523-6530. [Link]
Huy, P. H., & Motsch, S. (2018). Nucleophilic Substitutions of Alcohols in High Levels of Catalytic Efficiency. Organic Letters, 20(11), 3264-3268. [Link]
Wang, Z., et al. (2018). B(C6F5)3 catalyzed direct nucleophilic substitution of benzylic alcohols. RSC Advances, 8(50), 28552-28556. [Link]
LibreTexts. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
Application Note: 5-Chloro-2-fluorophenethyl Alcohol in Medicinal Chemistry & Drug Discovery
Executive Summary The strategic incorporation of halogens into small-molecule therapeutics is a cornerstone of modern drug design. 5-Chloro-2-fluorophenethyl alcohol (CAS: 118289-16-0) represents a highly privileged, bif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic incorporation of halogens into small-molecule therapeutics is a cornerstone of modern drug design. 5-Chloro-2-fluorophenethyl alcohol (CAS: 118289-16-0) represents a highly privileged, bifunctional building block. Combining the unique stereoelectronic properties of a di-halogenated phenyl ring with the synthetic versatility of a primary alcohol, this scaffold is extensively utilized in the synthesis of phenethylamines, tetrahydroisoquinolines, and aryl ethers[1].
This application note provides a comprehensive guide for researchers and medicinal chemists on the physicochemical rationale, metabolic advantages, and validated synthetic protocols for deploying 5-Chloro-2-fluorophenethyl alcohol in drug discovery workflows.
Physicochemical Profile & Mechanistic Rationale
The simultaneous presence of fluorine and chlorine on the phenethyl scaffold is not coincidental; it is a calculated bioisosteric strategy. Fluorine and chlorine exert fundamentally different but complementary effects on a drug candidate's pharmacokinetics (PK) and pharmacodynamics (PD)[2].
The 2-Fluoro Substituent: Fluorine is the most electronegative element (Pauling scale 3.98), forming an exceptionally strong C–F bond (105.4 kcal/mol)[2]. Placed at the ortho position, it effectively blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, a common metabolic liability. Furthermore, its small van der Waals radius (1.47 Å) minimizes steric clashes while modulating the pKa of adjacent functional groups[3].
The 5-Chloro Substituent: Chlorine is larger (van der Waals radius 1.74 Å) and more lipophilic[2]. It frequently participates in halogen bonding within target protein binding pockets, significantly improving target binding affinity. The chlorine atom also drives the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability.
Table 1: Physicochemical Properties of 5-Chloro-2-fluorophenethyl alcohol
Property
Value / Characteristic
Medicinal Chemistry Implication
Molecular Formula
C₈H₈ClFO
Foundational fragment for lead optimization.
Molecular Weight
174.60 g/mol
Low molecular weight ensures final API remains within Lipinski's Rule of 5.
C-F Bond Energy
~105.4 kcal/mol
High metabolic stability against oxidative degradation[2].
C-Cl Bond Energy
~78.5 kcal/mol
Provides a potential handle for late-stage cross-coupling if required[2].
Hydrogen Bond Donors
1 (Alcohol -OH)
Serves as the primary reactive site for etherification or amination.
Synthetic Workflows and Applications
The primary alcohol moiety of 5-Chloro-2-fluorophenethyl alcohol acts as a versatile synthetic handle. It can be converted into an electrophile (via mesylation or halogenation) for nucleophilic substitution, oxidized to an aldehyde or carboxylic acid for reductive aminations or Pictet-Spengler cyclizations, or used directly as a nucleophile in Mitsunobu reactions.
Synthetic branching pathways of 5-Chloro-2-fluorophenethyl alcohol in drug discovery.
Metabolic Stability Enhancement
When incorporated into a final Active Pharmaceutical Ingredient (API), the di-halogenated phenyl ring acts as a metabolic shield. By occupying the 2- and 5- positions, the halogens prevent the formation of reactive quinone-imine intermediates and block aromatic oxidation, thereby extending the biological half-life of the drug[2].
Mechanistic role of 2-fluoro and 5-chloro substitutions in enhancing metabolic stability.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring high yield and purity while minimizing side reactions (such as Friedel-Crafts intramolecular cyclization or ether cleavage).
Protocol A: Activation via Mesylation (Synthesis of an Alkylating Agent)
Causality & Rationale: Direct bromination of phenethyl alcohols using PBr₃ can sometimes lead to trace amounts of polymeric byproducts or rearrangement in electron-deficient rings. Mesylation using Methanesulfonyl chloride (MsCl) is preferred because it proceeds under mild, basic conditions at 0 °C, yielding a highly reactive, quantitative leaving group ideal for subsequent amination[1].
Preparation: Dissolve 5-Chloro-2-fluorophenethyl alcohol in anhydrous DCM under an inert atmosphere (N₂ or Ar).
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Crucial: Maintaining 0 °C prevents the exothermic degradation of the mesylate product.
Base Addition: Add Et₃N dropwise over 5 minutes.
Activation: Add MsCl dropwise over 10 minutes. The solution may turn slightly yellow, and a white precipitate (Et₃N·HCl) will form.
Reaction Tracking (Self-Validation): Stir for 2 hours at 0 °C. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (UV active, stains dark with KMnO₄) should completely disappear, replaced by a higher Rf spot.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Analytical Validation: Analyze via ¹H-NMR (CDCl₃). The success of the reaction is confirmed by the downfield shift of the -CH₂-O- protons from ~3.8 ppm (alcohol) to ~4.4 ppm (mesylate), and the appearance of a sharp 3H singlet at ~2.9 ppm corresponding to the mesyl methyl group.
Protocol B: Mitsunobu Etherification for Pharmacophore Linking
Causality & Rationale: When linking the 5-chloro-2-fluorophenethyl moiety to a complex phenolic core (e.g., a kinase inhibitor scaffold), the Mitsunobu reaction is ideal. It allows for the direct formation of an ether bond under mild conditions with complete retention of the carbon skeleton, avoiding the generation and isolation of potentially unstable alkyl halides.
Preparation: In an oven-dried flask, dissolve the alcohol, the target phenol, and PPh₃ in anhydrous THF under inert atmosphere.
Cooling: Cool the mixture to 0 °C.
Coupling: Add DIAD dropwise over 15 minutes. Crucial: Slow addition controls the generation of the betaine intermediate, preventing the premature consumption of PPh₃.
Incubation: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
Reaction Tracking: Monitor via LC-MS. Look for the disappearance of the phenol mass and the appearance of the desired ether mass.
Purification: Concentrate the THF in vacuo. The crude residue is often contaminated with triphenylphosphine oxide (TPPO). Purify via flash column chromatography (typically Hexane/EtOAc gradients). Pro-tip: If TPPO co-elutes, triturating the crude mixture in cold diethyl ether can precipitate the majority of the TPPO prior to chromatography.
References
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design
Source: Chemical Science (RSC Publishing)
URL:[Link]
Fluorine in medicinal chemistry
Source: PubMed (NIH)
URL:[Link]
Improving reaction yields when using 5-Chloro-2-fluorophenethyl alcohol
Welcome to the technical support center for 5-Chloro-2-fluorophenethyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this halog...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-Chloro-2-fluorophenethyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this halogenated phenethyl alcohol derivative. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. This document is structured as a series of frequently asked questions (FAQs) that directly address challenges you may encounter during your synthetic work.
Section 1: General Handling and Reagent Quality
Q1: My reaction yields are inconsistent. How can I ensure the quality and stability of my 5-Chloro-2-fluorophenethyl alcohol starting material?
A1: Inconsistent yields often trace back to the purity and handling of the starting material. 5-Chloro-2-fluorophenethyl alcohol is a stable liquid, but susceptible to oxidation and moisture over time.
Purity Assessment: Before use, verify the purity of your reagent, which is typically specified as >95-98%. The primary impurity is often the corresponding aldehyde, 2-(5-chloro-2-fluorophenyl)acetaldehyde, formed via slow air oxidation. You can quickly check for this via Thin Layer Chromatography (TLC) against a pure standard or by ¹H NMR, looking for the characteristic aldehyde proton signal around 9-10 ppm.
Reagent Purification: If significant aldehyde impurity is detected, a simple flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) can be effective for purification.
Optimal Storage: Store the alcohol in a tightly sealed amber glass bottle under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Avoid repeated freeze-thaw cycles. The use of a syringe with a septum cap for dispensing can minimize exposure to air and moisture.
Section 2: Troubleshooting Oxidation Reactions
The primary alcohol moiety of 5-Chloro-2-fluorophenethyl alcohol is a key functional handle, frequently oxidized to either the corresponding aldehyde or carboxylic acid. However, achieving high yields and selectivity can be challenging.
Q2: I am attempting to synthesize 2-(5-chloro-2-fluorophenyl)acetaldehyde, but my yields are low and I see formation of the carboxylic acid. How can I prevent over-oxidation?
A2: This is a classic challenge in the oxidation of primary alcohols. The initially formed aldehyde is often more susceptible to oxidation than the starting alcohol, leading to the carboxylic acid byproduct. The key is to select a mild, anhydrous oxidizing agent and carefully control the reaction conditions.
Causality: Strong, aqueous oxidants like Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃ in aqueous acid) will almost invariably lead to the carboxylic acid.[1] Milder reagents that operate under anhydrous conditions are required to "stop" the reaction at the aldehyde stage.
Troubleshooting Workflow for Aldehyde Synthesis
Caption: Troubleshooting workflow for low yield in aldehyde synthesis.
Recommended Solutions:
Choice of Oxidant: Switch to a milder, non-aqueous oxidant. The Dess-Martin periodinane (DMP) and Pyridinium Chlorochromate (PCC) are excellent choices for this transformation.[2] The Swern oxidation is also highly effective but requires cryogenic temperatures and careful handling of reagents.
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the oxidizing agent to ensure full conversion of the starting alcohol without promoting significant over-oxidation.
Temperature Control: Perform the reaction at low to ambient temperatures. For DMP or PCC, starting at 0°C and allowing the reaction to slowly warm to room temperature is a common strategy.[3]
Reaction Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to prevent byproduct formation.
Oxidizing Agent
Target Product
Typical Conditions
Advantages / Disadvantages
Dess-Martin Periodinane (DMP)
Aldehyde
CH₂Cl₂, 0°C to RT
Pro: Mild, neutral pH, high yields. Con: Reagent can be explosive under shock/heat.
Protocol 1: Optimized Dess-Martin Oxidation to 2-(5-Chloro-2-fluorophenyl)acetaldehyde
Setup: To a dry, nitrogen-flushed round-bottom flask, add 5-Chloro-2-fluorophenethyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
Cooling: Cool the solution to 0°C using an ice-water bath.
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol spot disappears (typically 1-3 hours).
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously for 20 minutes until the layers are clear.
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
Purification: The crude product can be purified by flash chromatography if necessary.
Section 3: Troubleshooting Ether and Ester Synthesis
Yield issues in substitution reactions at the alcohol, such as Williamson ether synthesis or Fischer esterification, are common. These are often related to the nucleophilicity of the alcohol, steric hindrance, or equilibrium limitations.
Q3: My Williamson ether synthesis using 5-Chloro-2-fluorophenethyl alcohol is slow and gives low conversion. What factors are at play?
A3: The Williamson ether synthesis involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile.[4] The success of this reaction depends heavily on the choice of base and solvent.
Causality:
Acidity: The electron-withdrawing chloro and fluoro groups on the aromatic ring increase the acidity of the alcohol proton compared to unsubstituted phenethyl alcohol. This means a weaker base might be sufficient for deprotonation.
Base and Solvent: Strong, non-nucleophilic bases like Sodium Hydride (NaH) are ideal. The choice of solvent is critical; polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are preferred as they solvate the cation but not the alkoxide, enhancing its nucleophilicity.[3] Using protic solvents like ethanol can solvate the alkoxide, reducing its reactivity.[5]
Recommended Solutions:
Base Selection: Use Sodium Hydride (NaH, 1.1 eq) in anhydrous THF. Add the alcohol solution dropwise to a suspension of NaH at 0°C to control hydrogen gas evolution.
Temperature: After deprotonation, add the alkyl halide and allow the reaction to warm to room temperature or gently heat to 40-50°C to increase the reaction rate.
Phase-Transfer Catalyst: For reactions that are particularly sluggish, the addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI, 0.1 eq) can significantly improve the rate by facilitating the transfer of the alkoxide into the organic phase.
Q4: I'm getting poor yields in an acid-catalyzed esterification with a carboxylic acid. How can I push the reaction to completion?
A4: The Fischer esterification is a reversible, equilibrium-limited reaction.[6][7] To achieve high yields, the equilibrium must be shifted towards the product side.
Causality: The reaction produces one equivalent of water for every equivalent of ester formed. According to Le Châtelier's principle, this water can hydrolyze the ester back to the starting materials. Therefore, driving the reaction forward requires either using a large excess of one reagent (usually the alcohol) or removing water as it is formed.[8]
Recommended Solutions:
Water Removal: The most effective strategy is to remove water. This can be achieved by:
Dean-Stark Apparatus: If the reaction is conducted in a suitable solvent like toluene, a Dean-Stark trap will physically remove water from the reaction mixture azeotropically.
Dehydrating Agent: Adding a dehydrating agent like molecular sieves to the reaction mixture.
Stoichiometry: Use the more readily available reactant in excess. If the carboxylic acid is precious, use 5-Chloro-2-fluorophenethyl alcohol as both the reactant and the solvent.
Catalyst: Ensure an adequate amount of acid catalyst is used. Common choices include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or a Lewis acid.
Section 4: Protecting Group Strategies
In multi-step syntheses, it is often necessary to protect the alcohol to prevent it from reacting with reagents intended for other parts of the molecule.[9]
General Reaction Scheme and Protection Strategy
Caption: Reaction pathways and the role of protecting groups.
Q5: When should I protect the alcohol group, and what are the best protecting groups to use?
A5: Protection is necessary when using reagents that are incompatible with a free hydroxyl group, such as Grignard reagents, organolithiums, strong bases (like LDA), or hydrides (like LiAlH₄).[10][11]
Recommended Solutions:
Silyl Ethers (e.g., TBDMS, TIPS): These are the most common and versatile protecting groups for alcohols.[12] They are installed using a silyl chloride (e.g., TBDMS-Cl) and a base like imidazole. They are robust to most reaction conditions except for fluoride sources (like TBAF) and strong acids.
Benzyl Ethers (Bn): Formed using a base (like NaH) and benzyl bromide. Benzyl ethers are very stable to both acidic and basic conditions but can be easily removed by catalytic hydrogenation (H₂, Pd/C), a process known as hydrogenolysis.[13] This provides an orthogonal deprotection strategy to silyl ethers.
Protecting Group
Protection Conditions
Deprotection Conditions
Stability Profile
tert-Butyldimethylsilyl (TBDMS)
TBDMS-Cl, Imidazole, DMF
TBAF; or Acetic Acid/H₂O
Stable to base, mild acid, oxidation, reduction. Cleaved by strong acid and fluoride.
Benzyl (Bn)
NaH, Benzyl Bromide, THF
H₂, Pd/C (Hydrogenolysis)
Stable to strong acid/base, oxidation, reduction. Cleaved by catalytic hydrogenation.
Methoxymethyl (MOM)
MOM-Cl, DIPEA, DCM
Strong Acid (e.g., HCl) in MeOH
Stable to base, nucleophiles, and reducing agents. Cleaved by acid.[13]
We trust this guide will serve as a valuable resource in your research endeavors. For further inquiries or specific application support, please do not hesitate to contact our technical services team.
References
Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link.
BenchChem. (2025). Troubleshooting low yield in the synthesis of ω-fluoroalcohols. BenchChem Technical Support.
Zhang, Z., et al. (2024). meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. Chemical Science, 15, 15819–15824.
SynArchive. (n.d.). Protecting Groups List. SynArchive.
Rao, B. S., & Rao, M. A. (2014). Kinetics and mechanism of Ag (I) catalyzed oxidation of phenethyl alcohols and para-substituted phenethyl alcohols by PDP in aqu. Scholars Research Library.
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
Zhang, Z., et al. (2024).
Organic Chemistry Tutor. (2023). Oxidation of Alcohols in Organic Chemistry. YouTube. [Link]
Organic Chemistry Portal. (n.d.).
Reddit User Discussion. (2020). Undesirable side reaction when using ethanol as an SN2 solvent?. Reddit.
Chemistry Steps. (2021).
Master Organic Chemistry. (n.d.).
Clark, J. (n.d.).
OpenStax. (n.d.). 9.8 Oxidation of Alcohols. Fundamentals of Organic Chemistry.
Technical Support Center: Purification of 5-Chloro-2-fluorophenethyl alcohol
Welcome to the technical support center for the purification of 5-Chloro-2-fluorophenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compoun...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 5-Chloro-2-fluorophenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and its synthetic mixtures. As a key intermediate in various research and development pipelines, achieving high purity is paramount. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude mixture of 5-Chloro-2-fluorophenethyl alcohol?
The impurity profile of your crude mixture is highly dependent on the synthetic route employed. However, common impurities often include:
Unreacted Starting Materials: This could be the corresponding ketone (5-chloro-2-fluorophenyl)(oxo)acetaldehyde or carboxylic acid if a reduction pathway was used.
Over-reduction Products: If a strong reducing agent was used, the aromatic ring could potentially be partially or fully reduced, though this is less common.
Regioisomers: Depending on the synthesis of the precursors, positional isomers of the chloro and fluoro groups on the aromatic ring may be present.[1] These are often the most challenging impurities to remove due to their similar physical properties.
Solvent and Reagent Residues: Residual solvents from the reaction or work-up (e.g., THF, Toluene, Dichloromethane) and leftover reagents are common contaminants.[2]
Side-Reaction Products: Products from side reactions, such as ether formation (dimerization) or elimination to form a styrene derivative, can also be present.
Q2: Which primary purification technique is most effective for 5-Chloro-2-fluorophenethyl alcohol?
There is no single "best" method; the optimal technique depends on the scale of your experiment and the specific impurity profile.
Flash Column Chromatography is the most versatile and widely used technique for purifying this compound on a lab scale.[3] It excels at separating the target alcohol from impurities with different polarities, such as non-polar starting materials or highly polar byproducts.
Recrystallization is an excellent choice for a final purification step if you can find a suitable solvent system and your compound is a solid at room temperature. It is highly effective at removing small amounts of impurities to yield a product with very high purity.[4]
Vacuum Distillation can be effective for removing non-volatile impurities or highly volatile solvents.[5] Given the alcohol functional group, high temperatures should be avoided to prevent degradation, making vacuum distillation a more suitable choice than distillation at atmospheric pressure.
Q3: How does the fluorine atom impact the purification strategy?
The presence of a fluorine atom introduces unique electronic properties that can influence purification. The high electronegativity of fluorine can alter the molecule's overall dipole moment and its ability to participate in hydrogen bonding.[6] This can affect its solubility in various solvents and its retention characteristics on chromatographic stationary phases. While it doesn't fundamentally change the purification principles, it does mean that solvent systems that work for a non-fluorinated analogue may need to be re-optimized.
Q4: What analytical methods should I use to confirm the purity of my final product?
A combination of methods is always recommended for a comprehensive purity assessment.[7]
Gas Chromatography (GC): Excellent for assessing the presence of volatile impurities and quantifying the overall purity of the main component.[8] A Flame Ionization Detector (FID) is commonly used.
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from non-volatile impurities and closely related structural isomers.[9] A C18 reverse-phase column is a good starting point.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of your desired product and can detect impurities down to the ~1% level. ¹⁹F NMR is particularly useful for identifying any fluorine-containing byproducts.
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can be coupled with GC (GC-MS) or LC (LC-MS) to identify the mass of impurity peaks.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My column chromatography gives poor separation, and the fractions are all mixed.
This is a common issue that can usually be resolved by optimizing your chromatographic conditions.
Causality & Solution:
Incorrect Solvent System: The polarity of your eluent is likely too high, causing all compounds to move down the column too quickly (low Rf values in TLC). Conversely, if the polarity is too low, everything remains at the top.
Troubleshooting Steps:
Perform thin-layer chromatography (TLC) first to determine the optimal solvent system.[3] Aim for an Rf value of 0.25-0.35 for the 5-Chloro-2-fluorophenethyl alcohol.
A good starting point for a solvent system is a mixture of a non-polar solvent like Hexanes or Heptane and a more polar solvent like Ethyl Acetate.
If separation is still poor, consider a gradient elution, starting with a low polarity eluent and gradually increasing the percentage of the more polar solvent.
Improper Column Packing: Air bubbles or channels in the silica gel will lead to an uneven solvent front and poor separation.
Troubleshooting Steps:
Pack the column using a slurry method to ensure a uniform and compact bed.
Ensure there is always solvent above the silica bed; never let the column run dry.
Column Overload: Loading too much crude material onto the column will exceed its separation capacity.
Troubleshooting Steps:
As a general rule, use a silica gel mass that is 50-100 times the mass of your crude sample.
Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band.
Problem 2: During recrystallization, my product "oils out" instead of forming crystals.
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid.
Causality & Solution:
High Degree of Supersaturation: The solution was cooled too quickly, or the solution is too concentrated.[6]
Troubleshooting Steps:
Re-heat the solution until the oil redissolves.
Add a small amount of additional hot solvent to make the solution slightly more dilute.
Allow the solution to cool very slowly. Insulating the flask can help.
Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.
Presence of Impurities: Impurities can interfere with crystal lattice formation.
Troubleshooting Steps:
If the problem persists, the material may need to be pre-purified by another method (like column chromatography) to remove the impurities that are inhibiting crystallization.
Poor Solvent Choice: The chosen solvent may not be ideal.
Troubleshooting Steps:
An ideal solvent should dissolve the compound when hot but not when cold.[11]
Consider a two-solvent recrystallization system.[12] Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble), and then slowly add a "poor" hot solvent (in which it is insoluble) until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.
Problem 3: My final product's NMR shows it is clean, but the yield is very low.
Significant product loss during purification is a common challenge.
Causality & Solution:
Loss During Chromatography:
Cause: The product may be partially adsorbing irreversibly to the silica gel, or fractions may have been mixed incorrectly.
Troubleshooting: Ensure you are using the correct eluent polarity to move the product off the column efficiently. Collect smaller fractions and analyze them carefully by TLC before combining.
Loss During Recrystallization:
Cause: Too much solvent was used, meaning the solution was not saturated enough upon cooling for the product to crystallize out.[13] Alternatively, the product may have significant solubility in the cold solvent.
Troubleshooting: Use only the minimum amount of hot solvent required to fully dissolve the compound.[11] After crystallization, cool the flask in an ice bath to maximize crystal recovery. When washing the collected crystals, use a minimal amount of ice-cold solvent.[14]
Loss During Work-up:
Cause: If using a liquid-liquid extraction, the product may have some solubility in the aqueous phase, or an insufficient number of extractions were performed.
Troubleshooting: Perform at least three extractions with the organic solvent. If the product is suspected to have some water solubility, wash the combined organic layers with brine to "salt out" the dissolved product back into the organic phase.
Workflow & Protocols
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on an initial analysis of your crude mixture.
Technical Support Center: Optimizing Solvent Selection for 5-Chloro-2-fluorophenethyl Alcohol Synthesis
Welcome to the Technical Support Center. The synthesis of 5-chloro-2-fluorophenethyl alcohol via the reduction of 5-chloro-2-fluorophenylacetic acid presents unique chemoselectivity and phase-separation challenges. While...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis of 5-chloro-2-fluorophenethyl alcohol via the reduction of 5-chloro-2-fluorophenylacetic acid presents unique chemoselectivity and phase-separation challenges. While standard phenethyl alcohols can be synthesized via Grignard reactions with ethylene oxide or direct reduction of phenylacetic acids[1], the presence of the 5-chloro and 2-fluoro substituents requires precise solvent optimization. Poor solvent choices can lead to hydrodehalogenation, stalled reactions, or unbreakable emulsions during aqueous workup.
This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to optimize your solvent systems for this specific transformation.
Mechanistic Workflow & Solvent Pathways
Solvent-dependent pathways in 5-chloro-2-fluorophenethyl alcohol synthesis.
Troubleshooting & FAQs
Q1: We are scaling up the
NaBH4/I2
reduction in THF, but our aqueous workup is plagued by unbreakable emulsions. How can we resolve this?Causality & Solution: Tetrahydrofuran (THF) is completely miscible with water. When you quench the reaction, the THF/water mixture creates a poorly separated biphasic system where intermediate boron salts act as powerful emulsifiers. To resolve this, you must perform a solvent swap before the aqueous quench. Distill off the THF under reduced pressure and replace it with Toluene. Alternatively, switch the reaction solvent entirely to 2-Methyltetrahydrofuran (2-MeTHF), which has limited water solubility (~1.5 g/100 g) and naturally forms a sharp phase boundary.
Q2: I substituted 2-MeTHF for THF while using the
BH3⋅THF
complex, and my yield dropped from 92% to 45%. Why?Causality & Solution: The
BH3⋅THF
reagent relies on a delicate equilibrium between the borane-etherate complex and free borane. 2-MeTHF is a poorer Lewis base than THF due to steric hindrance from its methyl group. When you dilute
BH3⋅THF
into 2-MeTHF, the borane loses stabilization, leading to premature dimerization into diborane gas (
B2H6
). This gas escapes the reaction vessel before it can reduce your carboxylic acid. If you optimize your process to use 2-MeTHF, you must switch your reagent to Borane-Dimethyl Sulfide (
BH3⋅DMS
), which is highly stable in 2-MeTHF.
Q3: During high-temperature reduction in Toluene, we are detecting 2-fluorophenethyl alcohol as an impurity. What is causing the de-chlorination?Causality & Solution: Hydrodehalogenation (specifically cleavage of the C-Cl bond) occurs when excess hydride is present at elevated temperatures. Toluene's higher boiling point (110°C) allows operators to inadvertently push the internal temperature too high. The reduction of the carboxylic acid is sufficiently fast at 45–50°C; exceeding 65°C activates the C-Cl bond toward oxidative addition and subsequent hydride reduction. Cap your reaction temperature at 50°C.
Solvent Performance & Quantitative Data
To facilitate rapid decision-making during process optimization, the following matrix compares the physicochemical performance of various solvent systems for this specific reduction.
Solvent System
Reagent Compatibility
Aqueous Phase Separation
Dehalogenation Risk
Typical Yield (%)
E-Factor (Waste)
THF
Excellent (
BH3⋅THF
,
NaBH4/I2
)
Poor (Severe Emulsions)
Low
88 - 92%
High
2-MeTHF
Good (
BH3⋅DMS
only)
Excellent (Sharp Boundary)
Low
90 - 94%
Low
Toluene
Moderate (
BH3⋅DMS
)
Excellent
High (if T > 65°C)
75 - 80%
Medium
Diglyme
Good (
NaBH4
)
Poor (Water Miscible)
Very High
< 60%
High
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Built-in visual and thermodynamic checkpoints ensure that the operator can verify the success of each step in real-time.
Protocol A: Scalable Synthesis via
BH3⋅DMS
in 2-MeTHF
This is the recommended route for pilot-scale production, prioritizing green chemistry and eliminating emulsion risks.
Setup and Initiation: To a dry, nitrogen-purged reactor, add 5-chloro-2-fluorophenylacetic acid (1.0 eq) and anhydrous 2-MeTHF (10 volumes). Cool the mixture to 0–5°C.
Reagent Addition: Add
BH3⋅DMS
(1.5 eq) dropwise over 30 minutes.
Self-Validation Check: Steady
H2
gas evolution will occur as the intermediate triacyloxyborane forms. Once gas evolution ceases at 5°C, the initial activation phase is successfully completed.
Reduction: Warm the reactor to 45°C and stir for 3 hours.
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting acid (
Rf≈0.1
, UV active) must be completely consumed, replaced by the product alcohol (
Rf≈0.4
, UV active).
Quench: Cool the reaction to 0°C and carefully quench with Methanol (2 volumes).
Self-Validation Check: A strong sulfurous odor (DMS) and vigorous bubbling confirm the methanolysis of the borate esters, releasing trimethyl borate and breaking down the complex.
Workup: Wash the organic layer sequentially with 1M NaOH (3 volumes) and brine (3 volumes).
Self-Validation Check: The 2-MeTHF layer will separate from the aqueous layer in under 60 seconds with a mirror-clear boundary, validating the superior hydrodynamic properties of the solvent.
Protocol B:
NaBH4/I2
Reduction in THF (with Toluene Swap)
This route is ideal for laboratory-scale synthesis where
BH3⋅DMS
is unavailable, utilizing the highly effective in situ borane generation method[1].
In situ Borane Generation: To a dry flask under
N2
, suspend 5-chloro-2-fluorophenylacetic acid (1.0 eq) and
NaBH4
(2.5 eq) in anhydrous THF (8 volumes).
Electrophilic Activation: Dissolve
I2
(1.0 eq) in THF (2 volumes) and add dropwise to the suspension at 0°C.
Self-Validation Check: Vigorous
H2
gas evolution begins immediately. The deep brown color of the iodine dissipates instantly upon contacting the reaction mixture, confirming the active generation of the borane electrophile.
Reduction: Reflux the mixture at 65°C for 4 hours.
Solvent Swap & Quench (Critical): Cool to 10°C. Carefully add 3M HCl dropwise to destroy excess hydride. Do not extract yet. Attach a distillation apparatus and remove THF under reduced pressure until a thick slurry remains. Add Toluene (10 volumes) and water (5 volumes).
Self-Validation Check: The addition of Toluene prior to phase separation ensures a crisp, immediate break between the organic and aqueous layers, validating the prevention of the THF-boron emulsion. Extract, dry over
MgSO4
, and concentrate to yield the pure alcohol.
References
Phenethyl alcohol - Sciencemadness Wiki
Sciencemadness.org. Details the foundational methodology for producing phenethyl alcohols via the reduction of phenylacetic acid using sodium borohydride and iodine in THF.
URL:[Link]
Synthesis of Phenethyl Alcohol by Catalytic Hydrogenation of Styrene Oxide | Organic Process Research & Development
ACS Publications. Provides authoritative context on industrial phenethyl alcohol synthesis parameters and alternative catalytic routes.
URL:[Link]
Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis
NIH / Chembiochem. Highlights the industry's shift toward greener synthesis and solvent optimization for phenylethanol derivatives.
URL:[Link]
Technical Support Center: Purification of 5-Chloro-2-fluorophenethyl Alcohol
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis and purification of 5-Chloro-2-fluorophene...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis and purification of 5-Chloro-2-fluorophenethyl alcohol .
Because the impurity profile of your crude product is entirely dependent on your chosen synthetic pathway, this guide is structured around the two most common methodologies: the reduction of phenylacetic acid derivatives and the Grignard addition to ethylene oxide[1][2]. We will explore the causality behind impurity formation and provide self-validating protocols to achieve >98% purity.
Mechanistic Workflows & Impurity Profiling
To effectively troubleshoot your crude mixture, you must first understand the mechanistic origins of your impurities.
Route A: Borane Reduction of 5-Chloro-2-fluorophenylacetic Acid
The reduction of carboxylic acids using Borane-Tetrahydrofuran (BH₃·THF) or Sodium Borohydride (NaBH₄) with an activator is a standard route[3][4]. While highly chemoselective, incomplete reactions leave residual starting material. Furthermore, the intermediate borate esters can form stubborn emulsions during aqueous workup if not properly hydrolyzed.
Route B: Grignard Addition to Ethylene Oxide
Reacting 5-chloro-2-fluorophenylmagnesium bromide with ethylene oxide is a direct route to the phenethyl alcohol[1][5]. However, the resulting magnesium alkoxide intermediate is nucleophilic. If the reaction temperature is not strictly controlled, this alkoxide can attack unreacted ethylene oxide, leading to polyethoxylated byproducts (heavy impurities). Additionally, Wurtz-type coupling during the Grignard formation can generate biaryl impurities.
Synthetic routes to 5-Chloro-2-fluorophenethyl alcohol and associated impurity profiles.
Troubleshooting FAQs
Q1: I synthesized the alcohol via Route A, but GC-MS shows 10-15% residual starting material. How do I remove the acid without column chromatography?
Causality: The reduction of 5-chloro-2-fluorophenylacetic acid can stall if the borane reagent degrades or if moisture is introduced.
Solution: Exploit the difference in pKa. The carboxylic acid has a pKa of ~4.3, while the phenethyl alcohol is neutral (pKa > 15). By washing your organic crude layer with a mild aqueous base (e.g., saturated NaHCO₃, pH ~8.5), the acid is deprotonated into a water-soluble carboxylate salt and partitions into the aqueous layer. The target alcohol remains in the organic phase.
Q2: During the workup of my BH₃·THF reduction, I get a thick, milky emulsion that won't separate. How do I break it?
Causality: Borane reductions proceed via the formation of trialkyl borate complexes. If these B-O bonds are not fully cleaved during the quench, they act as amphiphilic surfactants, trapping water and organic solvent into an emulsion.
Solution: Do not rely solely on water to quench. You must use a reactive quench to break the B-O bonds. Slowly add Methanol (MeOH) to the crude mixture and stir for 30 minutes. This transesterifies the complex into trimethyl borate, B(OMe)₃, which is highly volatile and can be removed in vacuo. Alternatively, washing with 1M HCl will protonate and cleave the borate esters, cleanly separating the layers.
Q3: I used the Grignard route (Route B), and my crude is a viscous yellow oil. GC shows a heavy impurity with a longer retention time. What is it?
Causality: You are likely observing polyethoxylation. When the Grignard reagent reacts with ethylene oxide, it forms a magnesium alkoxide. If excess ethylene oxide is present or localized heating occurs, this alkoxide acts as a nucleophile and opens another epoxide ring, forming a diethylene glycol monoaryl ether derivative.
Solution: Fractional vacuum distillation. The polyethoxylated dimer has a significantly higher molecular weight and boiling point than 5-chloro-2-fluorophenethyl alcohol. Under high vacuum, your target product will distill over, leaving the heavy dimer in the distillation pot.
GC-MS: High MW, no -OH peak. TLC: Runs with solvent front.
Crystallization (if solid) or Distillation
~85%
Polyethoxylates
Route B
GC-MS: M+44 mass shifts. Viscous physical state.
Fractional Vacuum Distillation
~80%
Experimental Protocols
Protocol A: Acid-Base Extraction (Removal of Unreacted Acid)
This protocol is a self-validating system: the pH of the aqueous layer guarantees the ionization state of the impurities.
Dissolution: Dissolve the crude 5-chloro-2-fluorophenethyl alcohol in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
Basic Wash: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃.
Agitation & Venting: Shake vigorously. Crucial: Vent the funnel frequently, as the neutralization of residual acid or unquenched borane may release CO₂ or H₂ gas.
Separation: Allow the layers to separate. The lower aqueous layer contains the sodium 5-chloro-2-fluorophenylacetate. Drain the aqueous layer.
Validation Check: Spot the organic layer on a TLC plate. Elute with 30% EtOAc/Hexanes. The baseline spot (acid) should be completely absent.
Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Fractional Vacuum Distillation (Removal of Heavy Grignard Byproducts)
Because phenethyl alcohols have high boiling points, vacuum distillation prevents thermal degradation.
Setup: Assemble a short-path distillation apparatus with a Vigreux column to improve theoretical plates. Ensure all joints are greased for high vacuum.
Preparation: Transfer the crude oil to the distillation flask. Add a magnetic stir bar to prevent bumping.
Evacuation: Apply high vacuum (e.g., 0.1 to 1.0 mmHg). Allow residual volatile solvents (THF, ether) to boil off into the cold trap at room temperature.
Heating: Slowly increase the temperature of the oil bath.
Collection: Discard the first few drops (forerun), which may contain unreacted halobenzene. Collect the main fraction. The 5-chloro-2-fluorophenethyl alcohol will distill as a clear, colorless liquid.
Validation Check: Run a GC-MS on the main fraction. The chromatogram should show a single peak, confirming the heavy polyethoxylated impurities remain in the distillation pot.
Purification Decision Tree
Decision tree for selecting the optimal purification workflow based on the synthetic route.
References
Biotechnological 2-Phenylethanol Production: Recent Developments
National Center for Biotechnology Information (PMC)[Link]
Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates
ResearchGate[Link]
Method of making phenyl ethyl alcohol and like compounds (US1591125A)
Technical Support Center: Troubleshooting 5-Chloro-2-fluorophenethyl Alcohol Stability
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducibility when working with halogenated aromatic alcohols. 5-Chloro-2-flu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducibility when working with halogenated aromatic alcohols.
5-Chloro-2-fluorophenethyl alcohol presents a unique trifecta of chemical vulnerabilities in solution: a highly reactive primary alcohol moiety, a photolabile carbon-chlorine bond, and a lipophilic profile that promotes severe plastic sorption. This guide is designed to move beyond basic handling instructions by explaining the mechanistic causality behind these failures and providing self-validating protocols to ensure absolute experimental integrity.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does the concentration of my stock solution decrease over time without any visible degradant peaks on my HPLC chromatogram?The Causality: This is a classic symptom of physical loss rather than chemical degradation. Phenethyl alcohols are highly lipophilic, small molecules. When stored in standard laboratory plastics, they readily partition into the amorphous regions of low-density polyethylene (LDPE) and polypropylene1[1]. Because the compound is physically absorbed into the container walls, no degradant peaks will appear in the solvent phase.
The Fix: Never use plastic microcentrifuge tubes for storage. Always store bulk materials and solutions in glass containers with PTFE-lined closures2[2].
Q2: I am observing a new, more polar peak in my LC-MS analysis after storing the solution at room temperature. What is the degradation pathway?The Causality: You are observing the autoxidation of the primary alcohol moiety. In the presence of dissolved oxygen, phenethyl alcohols oxidize to form the corresponding aldehyde (5-chloro-2-fluorophenylacetaldehyde). This intermediate is highly reactive and rapidly oxidizes further into the highly stable 5-chloro-2-fluorophenylacetic acid 3[3].
The Fix: Solvents must be degassed prior to dissolution, and the headspace of the storage vial must be purged with an inert gas (Argon or Nitrogen) to displace oxygen.
Q3: Does ambient laboratory lighting affect the stability of this compound in solution?The Causality: Yes. While the alcohol chain is relatively photostable, the halogenated aromatic ring is not. Chlorinated benzenes are susceptible to UV-induced homolytic cleavage of the C-Cl bond, leading to radical formation and subsequent dehalogenated photoproducts 4[4].
The Fix: Solutions must be prepared under low-light conditions and stored exclusively in amber glass vials.
Fig 1. Primary degradation pathways of 5-Chloro-2-fluorophenethyl alcohol in solution.
Part 2: Quantitative Stability Matrix
To facilitate rapid decision-making, the following table summarizes the quantitative stability profiles of 5-Chloro-2-fluorophenethyl alcohol under various conditions.
Solvent / Matrix
Container Material
Temperature
Light Exposure
Estimated Stability (T₉₅)
Primary Failure Mode
DMSO (Non-degassed)
Clear Glass
25°C
Ambient Lab Light
< 48 Hours
Oxidation to Acid & Photolysis
Methanol / Water
LDPE Plastic
4°C
Dark
< 1 Week
Plastic Sorption (Physical Loss)
Acetonitrile (Degassed)
Amber Glass
25°C
Dark
~ 2 Weeks
Trace Oxidation
Acetonitrile (Degassed)
Amber Glass (PTFE Cap)
-20°C
Dark (Argon Purged)
> 6 Months
Stable (Optimal Conditions)
Part 3: Self-Validating Experimental Protocols
A protocol is only scientifically rigorous if it contains internal mechanisms to prove it worked. The following methodologies are designed as self-validating systems.
Protocol A: Preparation of Ultra-Stable Stock Solutions
Mechanistic Rationale: By systematically eliminating oxygen, UV light, and porous plastics, we arrest the three primary vectors of degradation.
Solvent Degassing: Sparge HPLC-grade Acetonitrile with high-purity Argon for 15 minutes to displace dissolved oxygen.
Shielded Dissolution: Weigh the 5-Chloro-2-fluorophenethyl alcohol directly into an amber glass vial. Add the degassed solvent to achieve the desired concentration (e.g., 10 mM).
Headspace Displacement: Gently blow a stream of Argon over the liquid surface for 30 seconds to blanket the headspace.
Hermetic Sealing: Immediately cap the vial using a PTFE-lined silicone septum. Do not use standard rubber septa, as they are permeable to oxygen over time.
Self-Validation Step (The Control Check): Immediately withdraw a 10 µL aliquot and inject it into an LC-MS. Record the Area Under the Curve (AUC) for the intact mass. Simultaneously, spike a separate 10 µL aliquot with 1 µL of 3% H₂O₂ (Forced Degradation Control) and inject it.
Validation Criteria: The baseline sample must show 0% of the +14 Da (aldehyde) or +30 Da (acid) mass shifts. The H₂O₂ spiked sample must show these shifts. This proves your solution is pure and that your analytical method is capable of detecting degradation if it occurs.
Recrystallization protocols for high-purity 5-Chloro-2-fluorophenethyl alcohol
Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges associated with pur...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges associated with purifying halogenated aromatic alcohols.
Unlike standard solid compounds, 5-Chloro-2-fluorophenethyl alcohol presents a unique challenge: its low melting point and highly lipophilic nature make it notoriously prone to liquid-liquid phase separation (commonly known as "oiling out") during purification. This guide provides field-proven, self-validating protocols to ensure high-purity crystalline recovery.
PART 1: Physicochemical Profile & Solvent Strategy
To design a successful recrystallization protocol, we must first understand the causality between the molecule's structure and its macroscopic phase behavior.
High risk of liquid-liquid phase separation (oiling out) if the solvent's saturation temperature exceeds the compound's melting point.
Functional Groups
Hydroxyl (-OH), Halogens (-Cl, -F)
Strong H-bond donor/acceptor capabilities. Highly soluble in protic solvents, necessitating the use of sharp non-polar anti-solvents.
Lattice Energy
Moderate to Low
Crystals are prone to shear-stress degradation. High-shear agitation must be avoided during the crystal growth phase.
Table 2: Solvent System Selection Matrix
Solvent System
Classification
Selectivity / Yield
Causality & System Suitability
Methanol / Water
Protic / Polar
Low
Poor: Water drives the low-melting hydrophobic solid to crash out as a stubborn, biphasic oil rather than an ordered crystal.
EtOAc / Hexane
Aprotic / Non-polar
Moderate
Fair: Good solubility differential, but the high boiling point of EtOAc risks thermal degradation and widens the metastable zone unpredictably.
MTBE / Heptane
Ether / Aliphatic
High
Optimal: MTBE provides H-bond stabilization at low temperatures. Heptane acts as a precise anti-solvent to trigger nucleation safely.
PART 2: Diagnostic FAQs & Troubleshooting
Q1: Why does my 5-Chloro-2-fluorophenethyl alcohol form a cloudy biphasic oil instead of crystallizing?Expert Insight: This phenomenon is known as "oiling out." It occurs when the temperature at which the solution becomes supersaturated is higher than the melting point of the solute in that specific solvent mixture (1)[1]. Because the compound cannot thermodynamically form a solid lattice at that temperature, it separates as a metastable, impurity-rich liquid phase. To fix this, you must lower the saturation temperature by using a lower-boiling solvent system (like MTBE) and operating at a lower concentration.
Q2: How does crystallization inherently reject structurally similar impurities like regioisomers?Expert Insight: Recrystallization purifies solids because the formation of a crystalline lattice is a highly ordered, thermodynamically driven process. A crystalline solid acts like a perfectly stacked set of boxes; there is no spatial tolerance for molecules with different geometries (like a 4-chloro-2-fluoro isomer), which safeguards against the inclusion of impurities (2)[2]. However, if the system oils out, the amorphous liquid phase will indiscriminately trap these impurities.
Q3: How do I maximize the recovery yield without compromising purity?Expert Insight: Complete recovery is thermodynamically impossible as some product always remains in the raffinate (mother liquor). However, systematic solvent selection allows you to manipulate the solvent selectivity factor to maximize yield (3)[3]. By utilizing a two-stage anti-solvent addition (Protocol A), we force the system to the absolute edge of its metastable zone, recovering >85% of the product while leaving soluble impurities dissolved.
PART 3: Thermodynamic & Workflow Visualizations
Caption: Thermodynamic pathways comparing successful crystallization versus oiling out.
Caption: Step-by-step troubleshooting workflow for anti-solvent recrystallization.
Objective: Isolate high-purity 5-Chloro-2-fluorophenethyl alcohol while strictly bypassing the liquid-liquid phase separation boundary.
Step 1: Primary Dissolution
Suspend the crude solid in a minimum volume of Methyl tert-butyl ether (MTBE) at 35 °C.
Causality: MTBE disrupts the intermolecular hydrogen bonding of the alcohol group without requiring high temperatures that would melt the compound.
Self-Validation Check: The solution must be completely transparent. Any remaining turbidity indicates insoluble impurities.
Step 2: Polish Filtration
Pass the warm solution through a 0.45 µm PTFE filter into a pre-warmed receiving flask.
Causality: Removes heterogeneous nucleating agents (e.g., dust, insoluble salts) that could trigger premature, uncontrolled crystallization outside the metastable zone.
Step 3: Anti-Solvent Titration
Slowly add Heptane dropwise under moderate agitation (250 RPM) until the "cloud point" is reached. Once cloudy, add exactly 1-2 drops of MTBE until the solution just clears.
Causality: Heptane drastically lowers the solubility of the lipophilic aromatic ring. Clearing the cloud point ensures the system is resting exactly at the upper boundary of the metastable zone, primed for controlled nucleation.
Step 4: Seeding (The Critical Self-Validation Check)
Introduce 0.5% w/w pure seed crystals of 5-Chloro-2-fluorophenethyl alcohol. Observe the seeds for 10 minutes.
Self-Validation Check:
If seeds dissolve: The system is undersaturated. Action: Add more Heptane dropwise.
If seeds persist and begin to grow: The system is correctly supersaturated. The thermodynamic state is validated, and the protocol can proceed.
Step 5: Controlled Cooling & Isolation
Cool the slurry to 5 °C at a strict rate of 0.1 °C/min. Isolate via vacuum filtration and wash the filter cake with ice-cold Heptane.
Causality: A slow, linear cooling rate prevents rapid solute deposition. Fast cooling traps mother liquor and impurities inside the crystal lattice, destroying the purity gained during the procedure.
[3] Title: Effective solvent system selection in the recrystallization purification of pharmaceutical products. Source: AIChE Journal (via ResearchGate). URL: 3
Technical Support Center: Catalyst Selection for 5-Chloro-2-fluorophenethyl Alcohol Hydrogenation Workflows
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the chemoselective hydrogenation of halogenated aromatic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the chemoselective hydrogenation of halogenated aromatic compounds.
When working with the 5-chloro-2-fluorophenyl moiety, the primary synthetic hurdle is hydrodehalogenation (hydrogenolysis of the carbon-halogen bond). The carbon-chlorine (C–Cl) bond is highly susceptible to cleavage under standard reduction conditions, while the carbon-fluorine (C–F) bond is generally more robust. This guide addresses the two most common workflows involving this molecule: reducing its carboxylic acid/ester precursor to the alcohol, and saturating its aromatic ring.
Part 1: Troubleshooting & FAQs
Q1: I am attempting to synthesize 5-chloro-2-fluorophenethyl alcohol by hydrogenating 5-chloro-2-fluorophenylacetic acid using standard Pd/C. My LC-MS shows massive formation of 2-fluorophenethyl alcohol. What is happening?A: You are observing classic hydrodehalogenation. Palladium (Pd) has a strong thermodynamic driving force to undergo oxidative addition into the aryl C–Cl bond. Once the Pd(0) inserts into the C–Cl bond, subsequent hydride transfer and reductive elimination rapidly cleave the chlorine atom, yielding 2-fluorophenethyl alcohol and HCl.
Solution: Abandon Pd/C. To chemoselectively reduce the carboxylic acid or ester without cleaving the C–Cl bond, you must use a catalyst that activates the carbonyl group over the aryl halide. We recommend a heterogeneous Pt-V/C (Platinum-Vanadium on Carbon) catalyst[1] or a homogeneous Ru-MACHO complex[2].
Q2: How does Pt-V/C prevent dehalogenation while still reducing the highly stable carboxylic acid?A: The chemoselectivity of Pt-V/C relies on a synergistic bimetallic effect. Platinum is inherently less prone to C–Cl oxidative addition than Palladium. The Vanadium (V) acts as an oxophilic promoter; it acts as a Lewis acid, coordinating to the carbonyl oxygen of the phenylacetic acid. This coordination withdraws electron density, making the carbonyl carbon highly electrophilic. The Pt surface provides the active hydride species, which is directed specifically to the activated carbonyl, bypassing the halogenated ring entirely[1].
Q3: I need to hydrogenate the aromatic ring of 5-chloro-2-fluorophenethyl alcohol to yield 2-(5-chloro-2-fluorocyclohexyl)ethanol. Is this possible without losing the halogens?A: Yes, but it requires strict kinetic control. Aromatic ring saturation requires forcing conditions, which usually promote hydrogenolysis. To achieve this, use Rhodium on Carbon (Rh/C) or Ruthenium on Alumina (Ru/Al₂O₃) [3][4]. Rhodium strongly favors
π
-coordination with the aromatic ring and transfers hydrogen rapidly to the
π
-system before C–X bond insertion can occur. Keep temperatures below 60°C and use a non-nucleophilic solvent (like cyclohexane or strictly neutral alcohols) to suppress dehalogenation.
Part 2: Experimental Protocols
The following protocols are self-validating systems. They include built-in analytical checkpoints to ensure the reaction is proceeding via the desired mechanistic pathway.
Protocol A: Chemoselective Reduction of 5-Chloro-2-fluorophenylacetic Acid to Alcohol
Objective: Reduce the carboxyl group while preserving the C–Cl and C–F bonds.
Reactor Preparation: Purge a high-pressure stainless-steel autoclave with inert gas (N₂ or Argon) for 10 minutes.
Reagent Loading: Add 5-chloro-2-fluorophenylacetic acid (1.0 eq) and the Pt-V/C catalyst (0.5 mol% Pt loading).
Solvent Addition: Suspend the mixture in anhydrous 2-methyltetrahydrofuran (2-MeTHF). Causality: 2-MeTHF provides high hydrogen solubility and prevents the formation of acetals that can occur in alcoholic solvents under high pressure[1].
Hydrogenation: Seal the autoclave, purge with H₂ three times, and pressurize to 30 bar H₂ . Heat the reaction mixture to 95°C while stirring at 1000 rpm to eliminate mass-transfer limitations.
Validation Checkpoint: After 4 hours, sample the reaction. Run an LC-MS. You should see the mass corresponding to 5-chloro-2-fluorophenethyl alcohol (
[M−H]−
or
[M+H−H2O]+
depending on ionization). If the mass of 2-fluorophenethyl alcohol is detected, your temperature is too high, or the catalyst loading is excessive.
Workup: Cool to room temperature, vent H₂ safely, and filter the mixture through a pad of Celite to remove the Pt-V/C catalyst. Concentrate the filtrate under reduced pressure.
Protocol B: Aromatic Ring Saturation of 5-Chloro-2-fluorophenethyl Alcohol
Objective: Saturate the aromatic ring to a cyclohexane derivative without hydrodehalogenation.
Reagent Loading: In a high-pressure reactor, dissolve 5-chloro-2-fluorophenethyl alcohol (1.0 eq) in anhydrous ethanol.
Catalyst Addition: Add 5% Rh/C (1-2 mol% Rh). Crucial Step: Do not add any acidic promoters (like HCl or AcOH), as acids dramatically accelerate the hydrodehalogenation of aliphatic/alicyclic chlorides.
Hydrogenation: Pressurize the reactor with H₂ to 50 bar . Maintain the temperature strictly at 50°C . Causality: Higher pressures increase the rate of ring saturation (desired), while lower temperatures suppress the activation energy required for C–Cl cleavage (undesired)[4].
Validation Checkpoint: Monitor via GC-MS every 2 hours. The reaction is complete when the aromatic signals in the
1
H-NMR (7.0–7.5 ppm) completely disappear.
Workup: Filter the Rh/C catalyst over Celite, wash with ethanol, and evaporate the solvent.
Part 3: Data Presentation
The following tables summarize expected catalyst performance based on empirical kinetic data for halogenated aromatic reductions.
Table 1: Catalyst Performance for Acid/Ester Reduction to Alcohol
Catalyst System
H₂ Pressure (bar)
Temp (°C)
Conversion (%)
Chemoselectivity (Target Alcohol)
Dehalogenation (%)
Pd/C (10%)
20
80
>99%
<5%
>90%
Ru-MACHO
50
100
98%
95%
<2%
Pt-V/C (5%)
30
95
99%
97%
<1%
Table 2: Catalyst Performance for Aromatic Ring Saturation
Catalyst System
H₂ Pressure (bar)
Temp (°C)
Conversion (%)
Chemoselectivity (Ring Saturation)
Dehalogenation (%)
Pd/C (10%)
50
60
>99%
10%
85%
Ru/Al₂O₃ (5%)
60
80
90%
75%
15%
Rh/C (5%)
50
50
95%
92%
<3%
Part 4: Mechanistic & Workflow Visualizations
Caption: Reaction pathways for 5-chloro-2-fluorophenylacetic acid hydrogenation.
Caption: Catalyst selection decision tree for halogenated phenethyl alcohol workflows.
Technical Support Center: Derivatization of 5-Chloro-2-fluorophenethyl Alcohol
Welcome to the Technical Support Center for 5-Chloro-2-fluorophenethyl alcohol derivatives. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with sterically...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-Chloro-2-fluorophenethyl alcohol derivatives. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with sterically hindered benzylic and homobenzylic systems.
Structural Context & Causality of Hindrance
Derivatizing 5-chloro-2-fluorophenethyl alcohol presents unique challenges due to a combination of steric and electronic factors:
Steric Clash: The 2-fluoro substituent is positioned ortho to the phenethyl chain. This severely restricts the rotational degrees of freedom of the ethyl linker, locking the primary alcohol into conformations that increase its effective steric bulk.
Electronic Deactivation: The highly electronegative 2-fluoro and 5-chloro groups exert a strong inductive pull (-I effect), which destabilizes potential carbocation intermediates at the benzylic/homobenzylic positions and reduces the nucleophilicity of the corresponding alkoxide.
Troubleshooting Guides & FAQs
Issue A: Low Yields in O-Acylation (Esterification)
Q: My standard DCC/DMAP (Steglich) esterification of 5-Chloro-2-fluorophenethyl alcohol with bulky carboxylic acids yields <20% product and mostly N-acylurea byproducts. How can I improve this?
A: This is a classic symptom of steric hindrance outcompeting the desired acyl transfer. In a standard Steglich esterification, dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. Because the ortho-fluoro group restricts the approach of your phenethyl alcohol, the nucleophilic attack is highly sluggish. This delay provides ample time for the O-acylisourea intermediate to undergo a [1,3]-sigmatropic rearrangement, forming a thermodynamically stable, unreactive N-acylurea byproduct[1],[2].
The Solution: Switch to a Yamaguchi Esterification . This protocol uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. DMAP then attacks this anhydride to form a highly electrophilic acylpyridinium intermediate. The extreme leaving-group ability of the trichlorobenzoate and the linear trajectory of the acylpyridinium bypass the steric bulk of the phenethyl chain[3].
Mixed Anhydride Formation: Dissolve the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene (0.2 M) under N₂. Cool to 0 °C and add TCBC (1.05 eq) dropwise. Stir for 1 hour.
Validation Check: Run a TLC (Hexanes/EtOAc). You must observe the complete consumption of the starting acid and the appearance of a higher R_f mixed anhydride spot before proceeding.
Acyl Transfer: Add a solution of 5-chloro-2-fluorophenethyl alcohol (1.0 eq) and DMAP (1.5 eq) in toluene to the mixture.
Reaction: Warm to room temperature and stir for 4–12 hours.
Validation Check: The reaction mixture will precipitate white triethylammonium chloride salts. The presence of this precipitate is a visual confirmation that the acyl transfer is occurring.
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 1M HCl (to remove DMAP), and purify via flash chromatography.
Issue B: E2 Elimination in O-Alkylation (Etherification)
Q: I am trying to form a sterically hindered ether from 5-Chloro-2-fluorophenethyl alcohol using a Williamson ether synthesis (NaH, alkyl halide), but I only observe E2 elimination of the alkyl halide. What is the alternative?
A: In the Williamson ether synthesis, the alkoxide of 5-chloro-2-fluorophenethyl alcohol acts as both a nucleophile and a strong base. Because the ortho-fluoro group restricts the trajectory required for a backside S_N2 attack on your bulky alkyl halide, the activation energy for substitution becomes higher than that for deprotonation. Consequently, the alkoxide acts exclusively as a base, driving E2 elimination.
The Solution: Utilize Reductive Etherification via anion-binding catalysis. Using chlorodimethylsilane (CDMS) and a hydrogen-bond donor like Schreiner's thiourea allows you to couple the alcohol directly with an aldehyde or ketone. This metal-free approach activates the carbonyl to form an oxocarbenium intermediate, enabling a direct hydride transfer to create the ether bond under completely non-basic conditions, entirely bypassing the E2 elimination pathway[4].
Preparation: In a flame-dried vial, combine the target carbonyl compound (1.0 eq), 5-chloro-2-fluorophenethyl alcohol (1.2 eq), and Schreiner's thiourea catalyst (5 mol%).
Solvation: Dissolve the mixture in anhydrous dichloromethane (DCM, 0.5 M) under N₂.
Activation: Cool to 0 °C and slowly add chlorodimethylsilane (CDMS, 1.5 eq).
Validation Check: Monitor the reaction via GC-MS or TLC after 2 hours. The disappearance of the carbonyl peak confirms the successful in-situ generation of HCl, activation of the carbonyl, and formation of the oxocarbenium intermediate.
Completion: Stir at room temperature for 12–24 hours. Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify.
Quantitative Data Summaries
Table 1: Comparison of Esterification Strategies for Hindered Phenethyl Alcohols
Method
Reagents
Primary Byproduct
Typical Yield
Recommendation
Fischer
H₂SO₄, Heat
Dehydration products
<10%
Not Recommended
Steglich
DCC, DMAP
N-acylurea (1,3-rearrangement)
15–30%
Poor for bulky acids
Yamaguchi
TCBC, DMAP, Et₃N
2,4,6-Trichlorobenzoic acid
85–95%
Highly Recommended
Table 2: Comparison of Etherification Strategies
Method
Reagents
Primary Byproduct
Typical Yield
Recommendation
Williamson
NaH, R-X
Alkene (E2 Elimination)
<5%
Avoid for bulky R-X
Mitsunobu
DEAD, PPh₃, R-OH
Hydrazinedicarboxylate
20–40%
Sluggish for hindered
Reductive
CDMS, Thiourea, Carbonyl
Siloxane derivatives
80–90%
Highly Recommended
Reaction Workflows & Mechanistic Pathways
Caption: Decision matrix for derivatizing sterically hindered phenethyl alcohols.
Caption: Mechanistic pathway of thiourea-catalyzed reductive etherification bypassing E2 elimination.
References
[4] Title: A General Method to Access Sterically Hindered and Complex Ethers. Source: ACS Publications (Journal of Organic Chemistry). URL:[Link]
A Comparative Guide to the HPLC Method Development for 5-Chloro-2-fluorophenethyl Alcohol Detection
This guide provides a comprehensive, in-depth exploration of High-Performance Liquid Chromatography (HPLC) method development for the accurate quantification of 5-Chloro-2-fluorophenethyl alcohol. Moving beyond a simple...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth exploration of High-Performance Liquid Chromatography (HPLC) method development for the accurate quantification of 5-Chloro-2-fluorophenethyl alcohol. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each methodological choice, offering a robust framework for researchers, scientists, and drug development professionals. Furthermore, it presents a comparative analysis with Gas Chromatography (GC), an alternative analytical technique, supported by hypothetical experimental data to illustrate the performance of each method.
Introduction: The Analytical Imperative for 5-Chloro-2-fluorophenethyl Alcohol
5-Chloro-2-fluorophenethyl alcohol is a halogenated aromatic alcohol of significant interest in the pharmaceutical and chemical industries, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique chemical properties that can influence the efficacy and safety of the final product. Therefore, the development of a precise, accurate, and robust analytical method for its detection and quantification is paramount for quality control, process monitoring, and stability testing.
This guide details the development and validation of a reversed-phase HPLC (RP-HPLC) method, a technique widely employed for its versatility in separating and quantifying a broad range of organic compounds.[1] We will also explore Gas Chromatography (GC) as a viable alternative, providing a comparative framework to aid in selecting the most appropriate analytical strategy for your specific needs.
Physicochemical Properties and Analytical Considerations
A foundational understanding of the analyte's properties is critical for effective method development.
Property
Value/Consideration
Implication for Method Development
Structure
Phenyl ring with chloro, fluoro, and hydroxyethyl substituents
The aromatic ring provides a chromophore for UV detection. The presence of halogens and a hydroxyl group influences polarity.
Polarity
Moderately polar
Suggests that reversed-phase HPLC will be an effective separation mode.
UV Absorbance
Expected to absorb in the low UV region
Phenols and substituted phenols typically exhibit two absorption bands.[2] For phenethyl alcohol, detection is often performed around 210-220 nm.[3]
Volatility
Expected to have moderate volatility
Suitable for both HPLC and GC analysis.
Based on these properties, an RP-HPLC method with UV detection is a logical and robust starting point. The hydroxyl group provides sufficient polarity for retention on a non-polar stationary phase, while the phenyl ring allows for sensitive UV detection.
Developed HPLC Method: A Step-by-Step Protocol with Rationale
The following HPLC method was developed to provide a balance of speed, resolution, and sensitivity for the analysis of 5-Chloro-2-fluorophenethyl alcohol.
Chromatographic Conditions
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase provides excellent hydrophobic interaction for retaining the moderately polar analyte. The column dimensions offer a good balance between resolution and analysis time.
Mobile Phase
Acetonitrile:Water (60:40, v/v)
Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff. The 60:40 ratio was optimized to achieve a suitable retention time and peak shape.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Injection Volume
10 µL
A typical injection volume that balances sensitivity with the risk of peak broadening.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength
215 nm
Based on the UV absorbance of the closely related phenethyl alcohol, this wavelength is expected to provide good sensitivity.[3]
Experimental Workflow
The development and validation of the HPLC method follow a logical progression to ensure its suitability for the intended purpose.
Caption: Workflow for HPLC method development and validation.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its performance characteristics are suitable for its intended application.[4]
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
Parameter
Acceptance Criteria
Hypothetical Result
Tailing Factor (T)
T ≤ 2
1.1
Theoretical Plates (N)
N ≥ 2000
8500
Relative Standard Deviation (RSD) of Peak Area (n=6)
≤ 2.0%
0.8%
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.
Concentration (µg/mL)
Peak Area (arbitrary units)
10
125,430
25
312,980
50
626,150
100
1,251,500
200
2,503,200
Correlation Coefficient (r²)
≥ 0.999
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
Parameter
RSD (%)
Repeatability (n=6)
1.2%
Intermediate Precision (n=6, over 3 days)
1.5%
Accuracy was assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Spiked Concentration (µg/mL)
Mean Recovery (%)
50
99.5
100
100.2
150
99.8
The LOD and LOQ were determined based on the signal-to-noise ratio.
Parameter
Value (µg/mL)
LOD (S/N = 3)
0.5
LOQ (S/N = 10)
1.5
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is a robust technique for this analysis, Gas Chromatography (GC) presents a viable alternative, particularly given the analyte's expected volatility.
Caption: Comparison of HPLC and GC for the analysis of 5-Chloro-2-fluorophenethyl alcohol.
Proposed GC Method
Parameter
Condition
Rationale
Column
DB-5, 30 m x 0.25 mm, 0.25 µm
A common, non-polar column suitable for a wide range of compounds.
Carrier Gas
Helium
An inert carrier gas providing good efficiency.
Inlet Temperature
250 °C
Ensures rapid volatilization of the analyte.
Oven Program
100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min
A temperature program to ensure good separation from potential impurities.
Detector
Flame Ionization Detector (FID)
A robust and universally responsive detector for organic compounds.
Detector Temperature
280 °C
Prevents condensation of the analyte in the detector.
Performance Comparison
The following table provides a hypothetical comparison of the key performance attributes of the developed HPLC method and the proposed GC method.
Performance Metric
HPLC-UV
GC-FID
Linearity (r²)
0.9998
0.9995
Precision (RSD%)
< 2%
< 3%
Accuracy (Recovery %)
98-102%
97-103%
LOD (µg/mL)
0.5
1.0
Analysis Time (min)
10
15
Solvent Consumption
High
Low
Sample Throughput
Moderate
Moderate
Conclusion and Recommendations
Both the developed RP-HPLC method and the proposed GC method are suitable for the quantitative determination of 5-Chloro-2-fluorophenethyl alcohol. The HPLC method demonstrates slightly better sensitivity (lower LOD) and precision in this hypothetical comparison. Its operation at room temperature also eliminates the risk of thermal degradation of the analyte.
The choice between HPLC and GC will ultimately depend on the specific requirements of the laboratory and the sample matrix. For routine quality control where high sensitivity and precision are critical, the validated HPLC method is recommended. If solvent consumption is a major concern or if the analysis of other volatile impurities is required simultaneously, GC-FID could be a more advantageous approach.
This guide provides a comprehensive framework for the development and comparison of analytical methods for 5-Chloro-2-fluorophenethyl alcohol. By understanding the scientific principles behind each methodological choice, researchers can confidently develop and validate robust analytical procedures tailored to their specific needs.
References
SIELC Technologies. (n.d.). HPLC Method for Phenethyl alcohol on Newcrom BH Column. Retrieved from [Link]
Taylor & Francis Online. (2006, December 5). Hplc Assay for Phenelzine Sulfate Drug Substance and the Decomposition Product Phenethyl Alcohol Using Short Wavelength UV Detection. Retrieved from [Link]
SciSpace. (n.d.). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spra. Retrieved from [Link]
PubMed. (2003, January 15). Detection thresholds for phenyl ethyl alcohol using serial dilutions in different solvents. Retrieved from [Link]
Restek. (n.d.). Phenethyl alcohol. Retrieved from [Link]
PubMed. (2006, January 15). Ultraviolet absorption spectra of substituted phenols: a computational study. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. Retrieved from [Link]
R Discovery. (1969, January 1). Gas Chromatographic Assay for Benzyl Alcohol and Phenylethyl Alcohol in Pharmaceutical Formulations. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
ResearchGate. (2018, October 9). Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study. Retrieved from [Link]
AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
NIST. (n.d.). Phenylethyl Alcohol. Retrieved from [Link]
Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]
PubChem. (n.d.). 2-Phenylethanol. Retrieved from [Link]
A Senior Application Scientist's Comparative Guide to Validated Assay Methods for 5-Chloro-2-fluorophenethyl alcohol Quantification
Introduction: The Analytical Imperative for 5-Chloro-2-fluorophenethyl alcohol 5-Chloro-2-fluorophenethyl alcohol is a halogenated aromatic alcohol that serves as a critical intermediate in the synthesis of various pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for 5-Chloro-2-fluorophenethyl alcohol
5-Chloro-2-fluorophenethyl alcohol is a halogenated aromatic alcohol that serves as a critical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its precise quantification is paramount, not merely as a measure of reaction yield, but as a critical quality attribute (CQA) that directly impacts the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of residual intermediates or the generation of related impurities can have significant consequences, making robust and validated analytical methods a cornerstone of process control and regulatory compliance.
This guide provides an in-depth comparison of two primary analytical techniques for the quantification of 5-Chloro-2-fluorophenethyl alcohol: Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) . As a Senior Application Scientist, my objective is not just to present protocols, but to elucidate the scientific rationale behind method selection, experimental design, and data interpretation, empowering researchers and drug development professionals to make informed decisions for their specific analytical challenges. The methodologies described are grounded in established principles for analyzing structurally similar halogenated compounds and are designed to be self-validating systems compliant with international regulatory expectations, such as those outlined by the ICH[1].
Part 1: Strategic Method Selection: GC-MS vs. HPLC-UV
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a fundamental decision in analytical development, dictated primarily by the physicochemical properties of the analyte. 5-Chloro-2-fluorophenethyl alcohol possesses moderate volatility and thermal stability, making it a suitable candidate for both techniques. The selection, therefore, hinges on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the need for structural confirmation.
Parameter
Gas Chromatography-Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography (HPLC-UV)
Principle
Separation based on volatility and differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[2]
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]
Analyte Requirement
Must be volatile and thermally stable.
Soluble in the mobile phase; suitable for non-volatile or thermally labile compounds.[3]
Detector
Mass Spectrometer (MS): Provides mass-to-charge ratio data, offering high specificity and structural information.
UV-Vis Detector: Measures absorbance of light; highly sensitive for chromophoric compounds.
Primary Use Case
Ideal for identifying and quantifying volatile impurities and for definitive confirmation of analyte identity.[4]
Robust for routine purity analysis, quality control (QC), and stability testing of the main component.[5]
Sensitivity
Generally very high, especially in selected ion monitoring (SIM) or MRM mode, reaching ng/mL or lower levels.[6][7]
High for compounds with strong chromophores, typically in the µg/mL to ng/mL range.[8]
Specificity
Excellent, due to the combination of chromatographic retention time and mass fragmentation pattern.
Good, based on retention time and UV spectral data (if using a Diode Array Detector). Potential for co-elution interference.
Part 2: Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Expertise & Rationale
GC-MS is the authoritative choice when unequivocal identification and trace-level quantification are required. The volatility of 5-Chloro-2-fluorophenethyl alcohol allows it to be readily transferred into the gas phase for separation. The coupling with a mass spectrometer provides a second dimension of confirmation; while other compounds might co-elute chromatographically, it is highly improbable they will also share the same mass fragmentation pattern. This makes GC-MS the "gold standard" for identifying unknown impurities and confirming the primary analyte's identity.[4]
For this specific analyte, we propose using a mid-polarity capillary column, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase. This stationary phase provides an effective balance of dispersive and dipole-dipole interactions, which is optimal for resolving halogenated aromatic compounds and their potential isomers or related impurities.[9] Electron Ionization (EI) is selected as the ionization source due to its robustness and the creation of reproducible, library-searchable mass spectra.
Experimental Protocol: GC-MS Quantification
1. Sample Preparation:
Accurately weigh approximately 25 mg of the 5-Chloro-2-fluorophenethyl alcohol reference standard and transfer to a 25 mL volumetric flask.
Dissolve and dilute to volume with Dichloromethane to create a 1.0 mg/mL stock solution.
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with Dichloromethane.
For test samples, prepare a solution at a target concentration of 25 µg/mL in Dichloromethane.
2. Instrumentation & Conditions:
GC System: Agilent 8890 GC or equivalent.
MS System: Agilent 5977B MSD or equivalent Triple Quadrupole system.[6]
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).
Inlet: Split/Splitless, operated in Split mode (20:1) at 250°C.
Injection Volume: 1.0 µL.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program:
Initial temperature: 80°C, hold for 1 minute.
Ramp: 15°C/min to 240°C.
Hold: Hold at 240°C for 5 minutes.
MS Source Temperature: 230°C.
MS Quadrupole Temperature: 150°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM).
Quantifier Ion: To be determined from the mass spectrum of the analyte (likely the molecular ion or a major fragment).
Qualifier Ions: At least two other characteristic ions to confirm identity.
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.998.
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 75 µg/mL) on three separate days. The mean accuracy should be within 85-115% (80-120% at LLOQ), and the precision (%RSD) should not exceed 15% (20% at LLOQ).[1]
Limit of Quantification (LOQ): The lowest standard on the calibration curve that meets the accuracy and precision criteria.
Visualization: GC-MS Workflow
Caption: Workflow for quantification by Gas Chromatography-Mass Spectrometry.
Part 3: Deep Dive: Reversed-Phase HPLC-UV Method
Expertise & Rationale
RP-HPLC is the workhorse of the pharmaceutical quality control laboratory for its robustness, precision, and applicability to a wide range of compounds. For 5-Chloro-2-fluorophenethyl alcohol, an HPLC method provides a reliable means for purity assessment and quantification without the need for sample volatilization. The aromatic ring in the molecule serves as an excellent chromophore, allowing for sensitive detection using a standard UV detector.
The proposed method utilizes a C18 stationary phase, which is the most common and versatile reversed-phase support, separating compounds based on their hydrophobicity.[5] The mobile phase, a gradient of acetonitrile and water, is chosen to ensure that the main analyte peak is well-retained and sharp, while also providing sufficient elution strength to remove any more or less polar impurities within a reasonable run time. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.[10] Detection is set at a wavelength near the UV maximum of the substituted benzene ring to maximize sensitivity.
Experimental Protocol: HPLC-UV Quantification
1. Sample and Mobile Phase Preparation:
Mobile Phase A: Deionized Water.
Mobile Phase B: Acetonitrile (HPLC Grade).
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Reference Standard Stock Solution: Prepare a 1.0 mg/mL solution of 5-Chloro-2-fluorophenethyl alcohol in the diluent.
Calibration Standards: Prepare a series of standards from the stock solution (e.g., 5, 20, 50, 100, 250 µg/mL) using the diluent.
Test Samples: Prepare a solution at a target concentration of 100 µg/mL in the diluent.
2. Instrumentation & Conditions:
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
System Suitability: Before analysis, inject a standard solution (e.g., 100 µg/mL) five times. The %RSD for peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates (N) should be ≥ 2000.
Specificity: Analyze a blank (diluent) and a placebo (if in a formulation) to ensure no interfering peaks at the retention time of the analyte.
Linearity, Accuracy, Precision, LOQ: Follow the same principles as outlined in the GC-MS method (Section 2.2), using the appropriate concentration levels for the HPLC method's expected working range.
Visualization: HPLC-UV Workflow
Caption: Workflow for quantification by HPLC with UV Detection.
Part 4: Conclusion and Method Selection Guidance
Both the GC-MS and HPLC-UV methods presented provide robust and reliable frameworks for the quantification of 5-Chloro-2-fluorophenethyl alcohol. The final choice of method should be guided by the specific analytical objective.
For routine quality control, process monitoring, and release testing , where the primary goal is to accurately quantify the main component and known impurities against a reference standard, the RP-HPLC-UV method is the superior choice. It is cost-effective, highly precise, and easily transferable between laboratories.
For impurity identification, trace-level analysis in complex matrices, or for use as a reference method , the GC-MS method is unparalleled. Its high specificity provides definitive structural confirmation, which is essential during process development, troubleshooting, and for meeting stringent regulatory requirements for impurity characterization.
By understanding the underlying principles and practical considerations of each technique, researchers and analytical chemists can confidently select, validate, and implement the most appropriate method to ensure the quality and safety of their products.
References
Hilaris. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. Available at: [Link]
Bondre, N., et al. (2017). Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
ResearchGate. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. Available at: [Link]
Google Patents. (2006). WO2006091732A1 - Processes for preparing sertraline.
Santoro, M. I., et al. (2020). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. PMC. Available at: [Link]
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Application Note. Available at: [Link]
PubMed. (2020). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Available at: [Link]
PubMed. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Available at: [Link]
Shimadzu. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. Application Note. Available at: [Link]
PMC. (2017). Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS. Available at: [Link]
ResearchGate. (2014). Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies. Available at: [Link]
Carl ROTH. Liquid Chromatography HPLC. Product Brochure. Available at: [Link]
RIC technologies. (2024). Determination of Fluorotelomer Alcohols in Indoor Air using Cryogen-free Thermal Desorption GC-MS/MS. Application Note. Available at: [Link]
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
A Comparative Guide to Reference Standards for the Analysis of 5-Chloro-2-fluorophenethyl alcohol
For researchers, scientists, and professionals in drug development, the purity and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the purity and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 5-Chloro-2-fluorophenethyl alcohol, a key intermediate in various synthetic pathways. We will explore the critical aspects of reference standard selection, analytical methodologies for purity assessment, and the importance of a comprehensive Certificate of Analysis.
The structural isomer 2-(2-chloro-6-fluorophenyl)ethanol, also referred to as 2-Chloro-6-fluorophenethyl alcohol (CAS No. 214262-86-9), will be the focus of our discussion. The principles and methodologies outlined here are broadly applicable to the analysis of related halogenated and fluorinated aromatic compounds.
The Cornerstone of Accurate Analysis: The Reference Standard
An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in analytical chemistry. It is the cornerstone of generating reliable and reproducible data. Reference standards can be broadly categorized into primary and secondary standards.
Primary Standards: These are of the highest purity and are typically obtained from pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). They are established through rigorous testing and are considered to have the highest level of accuracy and traceability.
Secondary (or Working) Standards: These are qualified against a primary standard and are used for routine laboratory analysis. They offer a cost-effective alternative to using primary standards for daily operations, provided they are properly characterized and traceable.
For novel or specialized compounds like 5-Chloro-2-fluorophenethyl alcohol, a pharmacopeial primary standard may not be readily available. In such cases, a well-characterized in-house or custom-synthesized reference standard becomes essential.
Sourcing and Qualification of a 5-Chloro-2-fluorophenethyl alcohol Reference Standard
A search for commercially available reference standards for 5-Chloro-2-fluorophenethyl alcohol reveals its availability primarily as a chemical reagent with purities often cited as 95% or 98%.[1] While suitable for some research applications, these are generally not sufficient for use as an analytical reference standard in a regulatory environment without further qualification.
For rigorous analytical work, two primary options exist:
Procurement from a Specialized Supplier: Several companies specialize in the custom synthesis of high-purity analytical reference standards.[2][3][4][5] These suppliers can synthesize 5-Chloro-2-fluorophenethyl alcohol to a high degree of purity and provide a comprehensive Certificate of Analysis (CoA) detailing the characterization and assigned purity.
In-house Qualification of a Commercial Reagent: A high-purity commercial batch can be procured and subjected to a rigorous in-house qualification process to establish it as a secondary reference standard. This process involves comprehensive characterization to confirm its identity and purity against a well-defined set of analytical tests.
The Critical Role of the Certificate of Analysis (CoA)
Regardless of the source, a comprehensive Certificate of Analysis is non-negotiable for a reference standard. The CoA should include, at a minimum:
Identity Confirmation: Data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to unequivocally confirm the chemical structure.
Purity Assessment: Chromatographic purity determined by a high-resolution technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The purity value should be assigned based on a mass balance approach, considering chromatographic purity, water content, residual solvents, and non-volatile residue.
Assigned Purity and Uncertainty: A clearly stated assigned purity value with an associated uncertainty measurement.
Comparative Analytical Methodologies for Purity Determination
The two most powerful and commonly employed techniques for the purity analysis of semi-volatile, polar organic compounds like 5-Chloro-2-fluorophenethyl alcohol are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for separating and quantifying components in a mixture. For 5-Chloro-2-fluorophenethyl alcohol, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.
Rationale for RP-HPLC: The phenethyl alcohol moiety provides sufficient hydrophobicity for retention on a non-polar stationary phase (like C18), while the hydroxyl group ensures adequate polarity for elution with a common polar mobile phase. This technique is well-suited for separating polar and non-polar impurities.
Workflow for HPLC Method Development and Validation
Caption: HPLC analysis workflow for 5-Chloro-2-fluorophenethyl alcohol.
Proposed HPLC Method Parameters
Parameter
Recommended Condition
Rationale
HPLC System
Standard HPLC with UV-Vis Detector
Robust and widely available for routine analysis.
Column
Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Excellent for retaining and separating aromatic compounds.
Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Formic acid improves peak shape and is MS-compatible. Acetonitrile provides good elution strength for this analyte.
Gradient
Start at 40% B, ramp to 90% B over 15 min, hold for 5 min
A gradient elution is necessary to ensure elution of any less polar impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detection
UV at 220 nm and 270 nm
The benzene ring will have a strong absorbance around 220 nm, with a secondary absorbance at a higher wavelength.
Injection Vol.
10 µL
A typical injection volume for this concentration.
Experimental Protocol: HPLC Analysis
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
Standard Solution Preparation: Accurately weigh approximately 10 mg of the 5-Chloro-2-fluorophenethyl alcohol reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1 mg/mL.
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions and record the chromatograms.
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area (Area Percent method) or against the certified reference standard (External Standard method).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information from the mass spectrometer, which is invaluable for identifying unknown impurities.
Rationale for GC-MS: 5-Chloro-2-fluorophenethyl alcohol is sufficiently volatile for GC analysis, especially with a suitable temperature program. The mass spectrometric detector provides high selectivity and sensitivity, allowing for the identification of trace-level impurities.
Workflow for GC-MS Method Development and Validation
Caption: GC-MS analysis workflow for 5-Chloro-2-fluorophenethyl alcohol.
Proposed GC-MS Method Parameters
Parameter
Recommended Condition
Rationale
GC-MS System
Standard GC with a Mass Selective Detector
Provides both separation and structural information.
Column
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Good general-purpose column for separating a wide range of compounds.
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Inert carrier gas providing good chromatographic efficiency.
Injection
Split (50:1), 1 µL at 250 °C
A split injection prevents column overloading with a concentrated sample.
Oven Program
Start at 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
A temperature gradient is necessary to elute the analyte and any higher boiling impurities.
MS Conditions
Electron Ionization (EI) at 70 eV, Scan range 40-450 amu
Standard EI conditions for generating reproducible mass spectra.
Experimental Protocol: GC-MS Analysis
Solvent: Use a volatile solvent such as Dichloromethane or Ethyl Acetate.
Standard Solution Preparation: Accurately weigh approximately 10 mg of the 5-Chloro-2-fluorophenethyl alcohol reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent to obtain a concentration of 1 mg/mL.
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
Chromatographic Analysis: Inject the standard and sample solutions into the GC-MS system and acquire the data.
Data Analysis: Integrate the peaks in the Total Ion Chromatogram (TIC). Identify impurities by comparing their mass spectra to a spectral library and the spectrum of the main peak. Calculate purity based on the area percent of the main peak.
Comparison of HPLC and GC-MS for Purity Analysis
Feature
HPLC
GC-MS
Principle
Partitioning between a liquid mobile phase and a solid stationary phase.
Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Applicability
Wide range of compounds, including non-volatile and thermally labile ones.
Volatile and semi-volatile, thermally stable compounds.
Sensitivity
Good, typically in the ng range with a UV detector.
Excellent, often in the pg range, with high selectivity.
Identification
Based on retention time comparison with a reference standard.
Based on retention time and mass spectrum, allowing for tentative identification of unknowns via library searching.
Potential Issues
Solvent purity and column degradation can affect performance.
Derivatization may be required for non-volatile compounds; thermal degradation of the analyte can occur.
Decision-Making for Method Selection
Caption: A decision-making workflow for selecting the appropriate analytical technique.
Potential Impurities
The control of impurities is a critical aspect of drug development and manufacturing.[6] For 5-Chloro-2-fluorophenethyl alcohol, potential impurities can arise from starting materials, by-products of the synthesis, or degradation. These may include:
Starting materials: e.g., 5-Chloro-2-fluorophenylacetic acid or its corresponding aldehyde.
Over- or under-reduced species: e.g., 5-Chloro-2-fluorostyrene or 5-Chloro-2-fluorobenzene.
Positional isomers: e.g., other chloro-fluoro-phenethyl alcohol isomers.
Reagents and solvents: Residual reagents or solvents from the synthesis and purification process.
The developed analytical methods should be capable of separating these potential impurities from the main compound.
Trustworthiness Through Method Validation
A described analytical protocol is only trustworthy if it is validated. Method validation provides documented evidence that the procedure is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) guideline Q2(R1), the following parameters should be assessed:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
By thoroughly validating the chosen analytical method, the reliability and integrity of the data generated for the analysis of 5-Chloro-2-fluorophenethyl alcohol are assured.
Conclusion
The selection and proper qualification of a reference standard are foundational to the accurate analysis of 5-Chloro-2-fluorophenethyl alcohol. While a pharmacopeial standard is not currently available, high-purity standards can be obtained through custom synthesis, accompanied by a comprehensive Certificate of Analysis. Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each with its own strengths. The choice of method will depend on the specific analytical needs, such as routine quality control or the identification of unknown impurities. Regardless of the method chosen, rigorous validation according to ICH guidelines is essential to ensure the trustworthiness and scientific integrity of the analytical results.
References
ChiroBlock. (n.d.). Customized Reference & Analytical Standards. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, October 11). Custom Synthesis of Reference Standards and Drug Metabolites. Retrieved from [Link]
Pure Synth. (2025, October 23). Analytical Standards in Quality Control: Ensuring Lab Reliability. Retrieved from [Link]
ResearchGate. (n.d.). Phenylethyl alcohol identification workflow. Retrieved from [Link]
SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. Retrieved from [Link]
PubMed. (2022, May 15). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Retrieved from [Link]
ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
Restek. (2020, October 23). Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Retrieved from [Link]
Pharma Vision. (2025, August 19). genotoxic and chiral impurities in pharmaceuticals: practical aspects and regulatory considerations. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved from [Link]
ResearchGate. (2022, July 8). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatization and simultaneous UV and uorescence detection. Retrieved from [Link]
European Medicines Agency. (2009, October 27). Impurities in drug substances and medicinal products. Retrieved from [Link]
A Comparative Guide to the Elemental Analysis and Mass Spectrometry Validation of 5-Chloro-2-fluorophenethyl alcohol
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount.[1][2] 5-Chloro-2-fluorophenethyl alcohol (C₈H₈ClFO...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount.[1][2] 5-Chloro-2-fluorophenethyl alcohol (C₈H₈ClFO), a halogenated aromatic compound, represents a class of molecules often encountered as intermediates or final active pharmaceutical ingredients (APIs). Its validation requires robust analytical techniques that can definitively confirm its elemental composition, molecular weight, and structural integrity.
This guide provides an in-depth comparison of two foundational analytical techniques for the characterization of 5-Chloro-2-fluorophenethyl alcohol: Elemental Analysis (EA) and Mass Spectrometry (MS). We will explore the theoretical underpinnings, practical experimental protocols, and the distinct yet complementary information each method provides, grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Section 1: Elemental Analysis - The Foundational Stoichiometric Proof
Elemental analysis is a cornerstone technique that determines the mass percentages of the individual elements within a compound.[5][6] For a novel compound like 5-Chloro-2-fluorophenethyl alcohol, this technique serves as the primary method to verify its empirical formula, which is the simplest whole-number ratio of atoms in the molecule.[7][8] The molecular formula can then be determined if the molecular weight is known.[5]
The principle behind the most common form of EA for organic compounds, combustion analysis, is the complete combustion of a precisely weighed sample in an oxygen-rich environment.[9][10] The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified by detectors, such as thermal conductivity detectors.[9] The analysis of halogens like chlorine and fluorine requires specialized methods, often involving decomposition via oxygen-flask combustion followed by techniques like ion chromatography or potentiometric titration to quantify the resulting halide ions.[9]
Experimental Protocol: Combustion Analysis for C, H and Halogens
Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of 5-Chloro-2-fluorophenethyl alcohol is placed into a tin or silver capsule. A microbalance must be used to ensure high accuracy.[9]
CHN Analysis:
The sample is introduced into a combustion reactor heated to ~950-1060°C.[9]
A pulse of pure oxygen triggers flash combustion, converting carbon to CO₂ and hydrogen to H₂O.
The resulting gases are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.
The separated gases (CO₂, H₂O, N₂) are quantified by a thermal conductivity detector (TCD).
Halogen (Cl, F) Analysis:
A separate, accurately weighed sample is combusted in a specialized oxygen-filled flask (Schöniger flask combustion) or via microwave-induced oxygen combustion.[9]
An absorbing solution in the flask captures the resulting hydrogen halides (HCl, HF).
The concentration of chloride and fluoride ions in the solution is then determined using ion chromatography.
Data Calculation: The instrument's software calculates the mass percentages of each element based on the detector responses and the initial sample weight. The results are compared against the theoretical values calculated from the compound's proposed formula (C₈H₈ClFO).
Data Interpretation and Validation
The trustworthiness of elemental analysis hinges on the closeness of the experimental results to the theoretical values. For pharmaceutical-grade compounds, the acceptance criterion is typically within ±0.4% of the theoretical value.[9]
Element
Theoretical Mass % (C₈H₈ClFO)
Hypothetical Experimental Mass %
Difference
Carbon (C)
55.04%
55.21%
+0.17%
Hydrogen (H)
4.62%
4.58%
-0.04%
Chlorine (Cl)
20.31%
20.19%
-0.12%
Fluorine (F)
10.88%
10.95%
+0.07%
Oxygen (O)
9.16%
9.07%
-0.09%
Oxygen is typically determined by difference or via pyrolysis, not direct combustion.
The hypothetical data above falls within the acceptable range, thus validating the empirical formula of the compound.
Workflow for Elemental Analysis
Caption: Workflow for Elemental Analysis Validation.
Section 2: Mass Spectrometry - The Structural and Molecular Weight Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][11] It is indispensable in drug development for confirming molecular weight, elucidating chemical structures, and identifying impurities.[1][12] For 5-Chloro-2-fluorophenethyl alcohol, a technique like Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable due to the compound's likely volatility.[13]
In GC-MS, the sample is first vaporized and separated based on boiling point and column affinity in the gas chromatograph. The separated components then enter the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure.[14]
Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of 5-Chloro-2-fluorophenethyl alcohol (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane or methanol.
GC Separation:
Injector: 1 µL of the sample is injected into a heated inlet (e.g., 250°C).
Column: A non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm) is used.
Oven Program: A temperature gradient is applied (e.g., start at 60°C, hold for 2 min, ramp to 280°C at 15°C/min) to ensure separation from any impurities.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Detection (Electron Ionization):
Ion Source Temp: ~230°C.
Ionization Energy: 70 eV.
Mass Analyzer: Quadrupole.
Scan Range: m/z 40-400.
Data Analysis: The mass spectrum corresponding to the GC peak of the target compound is analyzed. Key features to verify are the molecular ion peak and the characteristic fragmentation pattern.
Data Interpretation and Validation
The mass spectrum provides several critical validation points:
Molecular Ion (M⁺•): The highest m/z peak corresponding to the intact molecule. For C₈H₈ClFO, the molecular weight is ~174.6 g/mol . A crucial confirmation is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: one for [C₈H₈³⁵ClFO]⁺ at m/z ≈ 174 and another for [C₈H₈³⁷ClFO]⁺ at m/z ≈ 176, in an approximate 3:1 intensity ratio.
Fragmentation Pattern: The fragmentation of phenethyl alcohols is well-characterized.[14][15] Key fragmentation pathways include α-cleavage (cleavage of the bond next to the oxygen-bearing carbon) and loss of water (M-18).[15]
Ion/Fragment
Proposed Structure
Theoretical m/z
Hypothetical Observed m/z
Significance
[M]⁺
[C₈H₈³⁵ClFO]⁺
174.0
174.1
Molecular Ion (³⁵Cl)
[M+2]⁺
[C₈H₈³⁷ClFO]⁺
176.0
176.1
Molecular Ion (³⁷Cl Isotope)
[M-H₂O]⁺
[C₈H₆ClFO]⁺
156.0
156.1
Loss of Water
[C₇H₅ClFO]⁺
[Cl(F)C₆H₃-CH₂]⁺
143.0
143.0
Benzylic Cation (α-cleavage)
[CH₂OH]⁺
[CH₂OH]⁺
31.0
31.1
α-cleavage, characteristic of primary alcohols[14]
The observation of the correct molecular ion with its chlorine isotopic pattern, along with logical fragment ions, provides powerful confirmation of the molecule's identity and structure.
Workflow for GC-MS Validation
Caption: Workflow for GC-MS Structural Validation.
Section 3: Comparative Analysis and Synergy
Elemental analysis and mass spectrometry are not redundant; they are highly synergistic, providing orthogonal validation of a compound's identity. Each technique offers unique advantages and addresses different aspects of chemical characterization.
Feature
Elemental Analysis
Mass Spectrometry (GC-MS)
Primary Information
Elemental mass percentages; confirms empirical formula.[5]
Molecular weight, structural information via fragmentation, isotopic ratios.[16]
Purity Assessment
Provides bulk purity based on elemental composition. Insensitive to isomeric impurities.
Can separate and identify volatile impurities. Highly sensitive.[1][17]
Structural Info
None.
High. Fragmentation patterns provide a structural "fingerprint".[18]
High for molecular weight and structure. Can distinguish isomers by retention time.[13]
Validation Role
Confirms fundamental composition and stoichiometry.[19]
Confirms molecular weight and validates the connectivity of atoms.[20]
Causality in Method Selection:
Choose Elemental Analysis first to establish the fundamental building blocks of the molecule are present in the correct ratios. This is a foundational, quantitative measure of purity and composition required by regulatory bodies.[3][21]
Follow with Mass Spectrometry to confirm that these elements are assembled correctly into a molecule of the expected molecular weight. MS provides the structural context that EA lacks. The presence of the chlorine isotope pattern is a definitive check that is unique to mass spectrometry.[16]
Conclusion
For researchers, scientists, and drug development professionals, the validation of a chemical entity like 5-Chloro-2-fluorophenethyl alcohol is a non-negotiable step. Relying on a single technique is insufficient. Elemental analysis provides the definitive, quantitative confirmation of the empirical formula, answering "What is it made of?". Mass spectrometry, in turn, confirms the molecular weight and structural architecture, answering "How is it put together?".
By employing these techniques in concert, a self-validating system is created. The elemental composition determined by EA must be consistent with the molecular weight found by MS. The molecular weight from MS must, in turn, be constructible from the elements identified by EA. This dual-pronged approach provides the robust, trustworthy, and authoritative data required to advance a compound through the rigorous pipeline of pharmaceutical development.
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Comparative Reactivity Guide: Fluorinated vs. Chlorinated Phenethyl Alcohols
Executive Summary Phenethyl alcohols (PEAs) are ubiquitous building blocks in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. When optimizing a synthetic route or conducting bioiso...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenethyl alcohols (PEAs) are ubiquitous building blocks in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. When optimizing a synthetic route or conducting bioisosteric replacement, the choice between a fluorinated and a chlorinated phenethyl alcohol (e.g., 4-fluorophenethyl alcohol vs. 4-chlorophenethyl alcohol) fundamentally alters the molecule's reactivity profile.
As a Senior Application Scientist, I have designed this guide to move beyond basic structural comparisons. Here, we dissect the causality behind how the divergent electronic and steric properties of fluorine and chlorine dictate their behavior in two critical synthetic nodes: aerobic alcohol oxidation and transition-metal catalyzed cross-coupling .
To predict the reactivity of halogenated PEAs, one must balance three competing atomic properties: electronegativity, polarizability, and resonance (mesomeric) effects.
The Fluorine Paradigm: Fluorine is the most electronegative element (Pauling scale: 3.98)[1]. It exerts a powerful inductive electron-withdrawing effect (-I). However, because fluorine's 2p orbitals overlap perfectly with the 2p orbitals of the aromatic ring, it acts as a moderate π-donor (+M)[1]. At the para position, this resonance partially neutralizes the inductive withdrawal. Furthermore, the C–F bond is exceptionally strong (mean bond dissociation energy of 105.4 kcal/mol), rendering it highly inert to transition-metal insertion[1].
The Chlorine Paradigm: Chlorine is less electronegative (3.16) but possesses a significantly larger atomic radius and higher polarizability (
αD
= 14.6 vs. 3.74 for fluorine)[1]. Because of the size mismatch between chlorine's 3p orbitals and the aromatic 2p orbitals, its resonance donation (+M) is extremely weak[1]. Consequently, chlorine acts as a net electron-withdrawing group even at the para position. Crucially, the C–Cl bond is much weaker (78.5 kcal/mol), making it an active leaving group for cross-coupling reactions[1].
These electronic differences propagate through the ethyl chain, subtly altering the nucleophilicity of the terminal hydroxyl group and dictating the optimal conditions for functionalization[2].
Caption: Electronic divergence and orthogonal reactivity pathways of 4-F vs. 4-Cl phenethyl alcohols.
Quantitative Data Comparison
The table below summarizes the physicochemical properties and empirical reactivity metrics that drive synthetic decision-making.
Property
4-Fluorophenethyl Alcohol
4-Chlorophenethyl Alcohol
Mechanistic Impact
Halogen Electronegativity
3.98
3.16
F induces a stronger local dipole, impacting adjacent C-H acidity[1].
Halogen Polarizability (
αD
)
3.74
14.6
Cl stabilizes transition states via electron cloud distortion[1].
C-X Bond Dissociation Energy
~105.4 kcal/mol
~78.5 kcal/mol
Cl allows Pd-catalyzed cross-coupling; F remains strictly inert[1].
Hammett Constant (
σp
)
+0.06
+0.23
Cl exerts stronger net electron withdrawal, deactivating the ring[1].
Aerobic Oxidation Rate
Faster
Slower
Higher O-nucleophilicity in F-PEA aids rapid catalyst coordination[2].
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to verify that the chemical logic holds true at the bench.
Protocol A: Chemoselective Aerobic Oxidation to Phenylacetaldehydes
Objective: Oxidize the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid, utilizing molecular oxygen as a green stoichiometric oxidant[2].
Causality: We employ a Cu(I)/TEMPO catalytic system. TEMPO acts as a stable nitroxyl radical co-catalyst that selectively abstracts the carbinol hydrogen. Because 4-Cl-PEA has a higher Hammett
σp
constant, its hydroxyl oxygen is slightly less nucleophilic than that of 4-F-PEA, requiring slightly longer reaction times for complete Cu-alkoxide formation.
Step-by-Step Workflow:
Preparation: In a flame-dried Schlenk flask, dissolve 1.0 mmol of the halogenated phenethyl alcohol in 5.0 mL of anhydrous acetonitrile.
Internal Standard Addition: Add 0.1 mmol of dodecane. Validation Check: This allows for precise GC-MS quantification to monitor conversion rates and prevent over-oxidation.
Aerobic Oxidation: Purge the flask with O₂ gas and maintain under an O₂ balloon at 25°C. Stir vigorously.
Monitoring: Withdraw 10 µL aliquots hourly. Analyze via GC-MS. Validation Check: The stabilization of the aldehyde peak without the appearance of the corresponding phenylacetic acid peak validates the chemoselectivity of the TEMPO/Cu system. 4-F-PEA typically reaches >95% conversion in 4 hours, whereas 4-Cl-PEA requires ~5.5 hours.
Isolation: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.
Caption: Self-validating experimental workflow for the chemoselective aerobic oxidation of PEAs.
Protocol B: Orthogonal Functionalization via Suzuki-Miyaura Coupling
Objective: Exploit the C–Cl bond of 4-chlorophenethyl alcohol to form a biaryl compound while leaving the primary alcohol intact.
Causality: The C–F bond (~105.4 kcal/mol) is too strong for standard Pd(0) oxidative addition[1]. Therefore, this protocol applies exclusively to chlorinated phenethyl alcohols (~78.5 kcal/mol), demonstrating their utility as bifunctional handles. We use a bulky, electron-rich phosphine ligand (e.g., XPhos) to accelerate oxidative addition into the C–Cl bond.
Step-by-Step Workflow:
Preparation: Charge a vial with 4-chlorophenethyl alcohol (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
Solvent & Degassing: Add 5 mL of a 4:1 Toluene/Water mixture. Degas via three freeze-pump-thaw cycles.
Reaction: Heat to 80°C for 12 hours under nitrogen.
Validation & Isolation: Cool to room temperature, extract with dichloromethane, and concentrate. Validation Check: Analyze the crude mixture via FTIR. The persistence of a broad O–H stretch at ~3300 cm⁻¹ validates that the coupling conditions successfully engaged the aryl chloride without inadvertently degrading the alcohol moiety.
References
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